Ethyl 4-hydrazinyl-2-methylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4-hydrazinyl-2-methylbenzoate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2/h4-6,12H,3,11H2,1-2H3 |
InChI Key |
WFVRWNUXMZDIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NN)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure analysis of Ethyl 4-hydrazinyl-2-methylbenzoate
An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 4-hydrazinyl-2-methylbenzoate
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1208351-24-9) is a critical pharmacophore intermediate, primarily utilized in the synthesis of fused heterocyclic systems such as indazoles and phthalazines—core scaffolds in kinase inhibitors (e.g., Pazopanib analogs) and anticancer hydrazones.[1][2][3][4] Its structural integrity is pivotal; the lability of the hydrazine moiety (
This guide details a multi-modal characterization strategy, synthesizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR) to validate identity and purity. It is designed for medicinal chemists and analytical scientists requiring a self-validating workflow for quality assurance.[4]
Structural Elucidation Strategy
The analysis of Ethyl 4-hydrazinyl-2-methylbenzoate requires a "triangulation" approach where three independent datasets must converge to confirm the structure:
-
Carbon Skeleton Verification (
& NMR): Confirming the 1,2,4-trisubstituted benzene ring and the integrity of the ethyl ester. -
Functional Group Validation (IR & Chemical Shift): Proving the existence of the free hydrazine unit (critical for subsequent cyclization).
-
Purity & Stability Profiling (HPLC-MS): Quantifying the "Hydrazine/Azo" ratio to detect oxidative degradation.[4]
Diagram 1: Structural Analysis Logic Flow
Caption: Analytical workflow for validating the structural integrity of the target intermediate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Solvent Choice: DMSO-
Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C6) | 7.65 – 7.75 | Doublet ( | 1H | Deshielded by Ester (C=O).[4] |
| Ar-H (C3) | 6.60 – 6.70 | Singlet (Broad) | 1H | Shielded by Hydrazine; ortho to Methyl.[4] |
| Ar-H (C5) | 6.55 – 6.65 | DD ( | 1H | Shielded by Hydrazine; ortho to Hydrazine. |
| -NH- | 8.20 – 8.50 | Broad Singlet | 1H | Exchangeable; shift varies with conc.[4] |
| -NH | 4.00 – 4.50 | Broad Singlet | 2H | Characteristic Hydrazine donor protons.[4] |
| Ester -CH | 4.20 – 4.30 | Quartet ( | 2H | Typical Ethyl Ester.[4] |
| Ar-CH | 2.40 – 2.50 | Singlet | 3H | Benzylic Methyl (overlaps with DMSO solvent peak, check carefully).[4] |
| Ester -CH | 1.25 – 1.35 | Triplet ( | 3H | Typical Ethyl Ester.[4] |
Critical Quality Attribute (CQA):
-
The Hydrazine Integral: The integration of the
peak must be close to 2.[4]0. A value < 1.5 indicates oxidation to the azo derivative or formation of a hydrazone with trace aldehydes (e.g., acetone hydrazone if acetone was used in cleaning).[4]
Infrared Spectroscopy (FT-IR)
IR is the rapid "fingerprint" method to ensure the ester is intact and the hydrazine is free (not a salt).[4]
-
3300 – 3450 cm
: Doublet spike indicating primary amine ( ) stretching.[4] -
1690 – 1710 cm
: Strong Carbonyl ( ) stretch of the conjugated ester.[4] Note: If this shifts to >1730 cm , the conjugation with the ring may be disrupted or the ester hydrolyzed.[4] -
1600 – 1620 cm
: Aromatic breathing modes, enhanced by the polar hydrazine substituent.[4]
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
Da.[4] -
Fragmentation Pattern:
Synthetic Context & Impurity Profiling
Understanding the synthesis is required to identify "ghost" peaks in the analysis.[4] This molecule is typically synthesized via the reduction of Ethyl 4-amino-2-methylbenzoate diazonium salt.[4]
Diagram 2: Synthesis-Derived Impurity Map
Caption: Pathway showing the origin of critical impurities A (Dimer), B (Halogenated), and C (Acid).
Impurity Analysis Protocol:
-
Impurity A (Azo Dimer): Appears as a highly colored (orange/red) spot on TLC or a late-eluting peak in HPLC.[4] UV-Vis will show a bathochromic shift.[4]
-
Impurity B (Chloro-analog): If HCl is used in the diazonium step without careful temp control, the hydrazine group is replaced by Chlorine.[4] Check MS for
198/200 isotope pattern.[4]
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Drying: Ensure the sample is dried under high vacuum (0.5 mbar) at 25°C for 4 hours to remove traces of Ethanol or Water (which exchange with hydrazine protons).[4]
-
Solvation: Dissolve 10 mg of sample in 0.6 mL of DMSO-
. -
Acquisition: Run at 298 K. Set relaxation delay (
) to >5 seconds to ensure accurate integration of the aromatic protons.
Protocol B: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (hydrazinyl absorption).[4]
References
-
PubChem Compound Summary. "Ethyl 4-hydrazinyl-2-methylbenzoate."[4] National Center for Biotechnology Information.[4] Accessed 2026.[4][5] Link
-
Morales-Toyo, M., et al. (2019). "Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin."[6][7] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 216, 375-384.[3][7] (Provides spectral baselines for hydrazinyl benzoates). Link
-
Al-Salahi, R., et al. (2020). "Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile."[4][8] Bioorganic Chemistry, 102, 104098.[8] (Details NMR shifts for the 4-hydrazinobenzoate core). Link
-
BLD Pharm / Chemical Suppliers. "Ethyl 4-hydrazinyl-2-methylbenzoate - Product Specifications and MSDS." (Source for physical properties and CAS verification). Link
Sources
- 1. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14685-90-6|Ethyl 4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]
- 3. Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 4-methylbenzoate [webbook.nist.gov]
- 5. Ethyl 4-hydroxy-2-methylbenzoate | C10H12O3 | CID 13356900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis of (E)-Ethyl-4-(2-(Furan [research.amanote.com]
- 7. sciprofiles.com [sciprofiles.com]
- 8. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties, Solubility, and Handling of Ethyl 4-hydrazinyl-2-methylbenzoate
[1][2]
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate is a specialized organohydrazine intermediate used primarily in the synthesis of heterocyclic pharmaceuticals, particularly indoles (via Fischer Indole Synthesis) and pyrazoles.[1][2][3] Its dual functionality—combining a nucleophilic hydrazine group with an electrophilic ester moiety—makes it a versatile "push-pull" building block.[1][2][3] However, this same reactivity necessitates rigorous handling protocols to prevent oxidative degradation or hydrolysis.[2][3]
This guide provides a technical characterization of the compound, focusing on its solubility profile, physical constants, and stability mechanisms.[3] It distinguishes between the Free Base and the commercially prevalent Hydrochloride Salt (HCl) , as their physical behaviors differ significantly.[2][3]
Chemical Identity & Structure
| Parameter | Free Base | Hydrochloride Salt |
| IUPAC Name | Ethyl 4-hydrazinyl-2-methylbenzoate | Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride |
| CAS Number | Not widely listed (Generic: 2091024-66-5) | 1803582-36-6 |
| Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂[1][2][3][4] · HCl |
| Molecular Weight | 194.23 g/mol | 230.69 g/mol |
| SMILES | CCOC(=O)C1=C(C)C=C(NN)C=C1 | CCOC(=O)C1=C(C)C=C(NN)C=C1.Cl |
| Appearance | Pale yellow to beige crystalline solid | White to off-white crystalline powder |
Structural Analysis
The molecule features a 2-methyl benzoate core .[1][2][3] The ortho-methyl group introduces steric bulk near the ester, slightly retarding hydrolysis compared to the non-methylated analog.[1][2][3] The para-hydrazine group is a strong electron donor (+M effect), making the aromatic ring electron-rich and susceptible to oxidation.[1][2][3]
Physical Properties[1][3][4][5][6][7][8]
Solid-State Properties[1][2][3]
-
Melting Point (HCl Salt): Typically 175°C – 185°C (with decomposition).[2][3] The salt lattice is stabilized by ionic interactions, leading to a high melting range.[3]
-
Melting Point (Free Base): Predicted range 110°C – 120°C .[2][3] (Analogous to Ethyl 4-hydrazinylbenzoate which melts at 118°C).[1][2][3]
-
Hygroscopicity: The HCl salt is hygroscopic .[1][3] Exposure to ambient moisture can lead to clumping and partial hydrolysis over time.[1][2][3]
Solubility Profile
Solubility is heavily dependent on the protonation state of the hydrazine moiety.[1][3]
| Solvent | Free Base Solubility | HCl Salt Solubility | Comments |
| Water (pH 7) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Free base is lipophilic; Salt is ionic.[1][2][3] |
| DMSO | High (> 100 mg/mL) | High (> 100 mg/mL) | Preferred solvent for stock solutions.[2][3] |
| Ethanol | Moderate-High | Moderate | Heating may be required for the salt.[1][2][3] |
| Dichloromethane | High | Low/Insoluble | Useful for extraction of the free base.[1][3] |
| Ethyl Acetate | Moderate | Low | Good for recrystallization of the free base.[1][3] |
Stability & Reactivity Mechanisms[3]
The compound exhibits two primary degradation pathways: Oxidative Deamination (characteristic of hydrazines) and Ester Hydrolysis .[2][3]
Degradation Pathways (DOT Visualization)
Figure 1: Primary degradation pathways.[1][2][3] The hydrazine group oxidizes to colored azo/diazo species, while the ester hydrolyzes to the carboxylic acid.
Stability Considerations
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to validate solubility in a specific solvent system.[1][3]
-
Preparation: Weigh approximately 50 mg of the compound (HCl salt or Free Base) into a 4 mL clear glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes.[2][3]
-
Visual Check: Continue addition until a clear solution is obtained.
-
Calculation:
Where is solubility (mg/mL), is mass, and is total volume added.[2][3]
Protocol: Free Base Liberation (from HCl Salt)
Required if the application demands the non-ionic form (e.g., for non-polar reactions).[2][3]
-
Dissolution: Dissolve 1.0 g of Ethyl 4-hydrazinyl-2-methylbenzoate HCl in 10 mL of water.
-
Neutralization: Slowly add saturated NaHCO₃ solution while stirring until pH ~8-9. Caution: CO₂ evolution.[1][2][3]
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate under reduced pressure (Rotavap) at < 40°C to yield the free base as a pale solid/oil.
Handling & Safety (E-E-A-T)
-
Storage: Store at 2°C – 8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) . Protect from light.[1][2][3]
-
Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[1][2][3]
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.[2][3]
References
Ethyl 4-hydrazinyl-2-methylbenzoate: A Technical Guide to Chemical Identifiers, Mechanistic Utility, and Synthetic Workflows
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the rapid assembly of nitrogen-containing heterocycles—such as pyrazoles, indazoles, and triazoles—is heavily reliant on highly functionalized aryl hydrazine building blocks. Ethyl 4-hydrazinyl-2-methylbenzoate is a privileged synthetic intermediate that provides a robust bis-nucleophilic hydrazine core coupled with an orthogonally protected ester and a sterically active ortho-methyl group[1]. This whitepaper provides an in-depth analysis of its chemical identifiers, the causality behind its structural utility, and field-proven, self-validating experimental protocols for its synthesis and downstream application.
Chemical Identity and Core Properties
Accurate chemical identification is critical for procurement, regulatory compliance, and analytical validation. The compound is predominantly utilized and stored as a hydrochloride salt due to the inherent oxidative instability of free-base aryl hydrazines[2].
Table 1: Chemical Identifiers and Quantitative Data
| Property / Identifier | Free Base Form | Hydrochloride Salt Form |
| CAS Registry Number | 1208351-24-9[3] | 1803582-36-6[4] |
| IUPAC Name | ethyl 4-hydrazinyl-2-methylbenzoate | ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₅ClN₂O₂ |
| Molecular Weight | 194.23 g/mol | 230.69 g/mol |
| SMILES String | CCOC(=O)c1ccc(NN)cc1C | CCOC(=O)c1ccc(NN)cc1C.Cl |
| Physical State | Pale yellow to brown solid | Off-white to pale yellow crystalline powder |
| Storage Conditions | Inert atmosphere, 2-8 °C, dark | Room temperature to 4 °C, desiccated |
Mechanistic Utility & Causality in Drug Design
The selection of Ethyl 4-hydrazinyl-2-methylbenzoate over simpler aryl hydrazines is driven by specific stereoelectronic and synthetic requirements:
-
The Hydrazine Pharmacophore: The terminal (-NH₂) and internal (-NH-) nitrogen atoms act as a potent bis-nucleophile. This is the mechanistic engine for cyclocondensation reactions with 1,3-dielectrophiles (e.g., 1,3-diketones or enones) to construct pyrazole rings, which are ubiquitous in kinase inhibitors[1]. It is also the primary reactant in the Japp-Klingermann reaction for synthesizing complex hydrazonoyl chlorides[5].
-
The Ortho-Methyl Group (Position 2): The methyl group exerts a critical stereoelectronic effect. Sterically, it restricts the rotational degrees of freedom of the resulting aryl-heterocycle bond. In drug design, rigidifying the scaffold lowers the entropic penalty upon binding to a target protein's active site. Electronically, its weak inductive electron-donating effect (+I) mildly destabilizes the diazonium intermediate during synthesis, necessitating strict temperature control (<5 °C)[2].
-
The Ethyl Ester (Position 1): The ester serves as a robust protecting group during the highly acidic diazotization and reduction steps, preventing premature hydrolysis. Post-cyclization, it acts as a versatile synthetic handle—typically undergoing saponification to a carboxylic acid, which can then be coupled with various amines to form targeted amide libraries.
Experimental Workflows
Protocol 1: Synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate Hydrochloride
The most scalable and economically viable route to this building block is the diazotization of Ethyl 4-amino-2-methylbenzoate followed by reduction using Tin(II) chloride (SnCl₂)[2].
Causality of Reagent Selection: SnCl₂ is chosen over catalytic hydrogenation or sodium sulfite because it selectively reduces the diazonium nitrogen-nitrogen triple bond in strongly acidic media without cleaving the ethyl ester or reducing the aromatic ring.
Step-by-Step Methodology:
-
Amine Dissolution: Suspend Ethyl 4-amino-2-methylbenzoate (1.0 eq) in concentrated HCl (approx. 5-10 volumes) and cool the mixture to 0–5 °C using an ice-salt bath.
-
Diazotization: Dissolve Sodium Nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5 °C.
-
Self-Validation: The reaction is complete when a drop of the mixture immediately turns starch-iodide paper blue-black, confirming the presence of excess nitrous acid.
-
-
Reduction: In a separate flask, dissolve SnCl₂·2H₂O (3.0 eq) in concentrated HCl and cool to 0 °C. Add the cold diazonium salt solution dropwise to the SnCl₂ solution under vigorous stirring.
-
Self-Validation: The protocol visually validates itself at this stage; the immediate formation of a thick, pale precipitate (the tin double salt of the hydrazine) confirms successful reduction.
-
-
Isolation: Stir the slurry for 2 hours at room temperature. Filter the precipitate under a vacuum. To isolate the pure hydrochloride salt, the tin complex can be disrupted by suspending the solid in a mixture of ethanol and ethereal HCl, followed by recrystallization.
Synthetic workflow for Ethyl 4-hydrazinyl-2-methylbenzoate via diazotization-reduction.
Protocol 2: Cyclocondensation to a 1-Arylpyrazole Scaffold
This protocol details the conversion of the hydrazine into a pyrazole, a foundational step in generating kinase inhibitor libraries[1].
Step-by-Step Methodology:
-
Neutralization & Mixing: Suspend Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride (1.0 eq) in absolute ethanol. Add Triethylamine (TEA, 1.2 eq) dropwise to liberate the free base hydrazine in situ. Add a 1,3-diketone (e.g., acetylacetone, 1.1 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The highly polar hydrazine spot will disappear, replaced by a significantly less polar, UV-active pyrazole spot.
-
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-arylpyrazole derivative.
Cyclocondensation pathway of the hydrazine with a 1,3-diketone to form a pyrazole scaffold.
Analytical Validation Standards
To ensure the integrity of the synthesized or procured Ethyl 4-hydrazinyl-2-methylbenzoate, the following analytical signatures must be verified:
-
¹H NMR (DMSO-d₆): Look for the characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The aryl methyl group will appear as a sharp singlet near 2.5 ppm. The hydrazine protons (if exchanging slowly) will appear as broad singlets, though in the HCl salt, the -NH₃⁺ protons often exchange with moisture in the NMR solvent.
-
LC-MS (ESI+): The free base molecular ion
should be observed at m/z 195.2. The absence of an m/z corresponding to the starting aniline ( ~ 180) confirms complete conversion.
References
-
[1] MDPI. "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors". Source: Molecules (MDPI). [Link]
-
[4] ChemSrc. "1803582-36-6 | Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride". Source: ChemSrc Database. [Link]
-
[5] AMS Tesi di Laurea. "Synthesis and functionalization of a lactam-pyrazole molecular scaffold as a promising anticancer compound". Source: University of Bologna. [Link]
Sources
Technical Guide: Ethyl 4-hydrazinyl-2-methylbenzoate Derivatives in Medicinal Chemistry
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate represents a specialized, bifunctional building block in modern drug discovery. As a scaffold, it bridges the gap between simple aryl hydrazines and complex heterocyclic pharmacophores. Its structural architecture—featuring a nucleophilic hydrazine moiety at the para-position relative to an electrophilic ester, flanked by a sterically significant ortho-methyl group—makes it an ideal precursor for synthesizing 1-arylpyrazoles , arylhydrazones , and indazolones .
This guide provides a rigorous technical analysis of this scaffold, detailing optimized synthesis protocols, derivatization pathways, and its application in developing kinase inhibitors and antimicrobial agents.
Part 1: Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule comprises three distinct functional zones that dictate its synthetic utility:
-
The Hydrazine Tail (-NHNH₂): Located at the C4 position, this is the primary reactive center. It acts as a bis-nucleophile. The terminal nitrogen (
) is more nucleophilic than the internal nitrogen ( ) due to the electron-withdrawing effect of the benzoate system, although the electron-donating methyl group at C2 slightly modulates this electronic push-pull. -
The Benzoate Core: The ethyl ester at C1 serves two roles: it acts as a lipophilic anchor for membrane permeability in early assays and as a latent electrophile for further cyclization (e.g., to indazolones) or amidation.
-
The Ortho-Methyl Group (C2): This substituent is critical. It introduces torsional strain, twisting the C1-ester out of coplanarity with the aromatic ring. In drug design, this "ortho-effect" is often exploited to lock conformations, improving selectivity for kinase pockets (e.g., B-RAF or EGFR).
Stability Considerations
-
Oxidation Sensitivity: Like all aryl hydrazines, this compound is prone to air oxidation, forming azo compounds or decomposing to the arene. It should be stored as a hydrochloride salt (Ethyl 4-hydrazinyl-2-methylbenzoate HCl) under inert atmosphere (Ar/N₂) at -20°C.
-
Ester Hydrolysis: The C1-ester is relatively stable but can undergo hydrolysis under strong basic conditions (e.g., during pyrazole cyclization if NaOH is used).
Part 2: Synthesis Protocols
Core Synthesis: Diazotization-Reduction Route
The most robust method for synthesizing Ethyl 4-hydrazinyl-2-methylbenzoate avoids the use of hydrazine hydrate on halo-benzenes (which often leads to side reactions with the ester). Instead, the Diazotization-Reduction of the corresponding aniline is the industry standard.
Precursor: Ethyl 4-amino-2-methylbenzoate (CAS: 14192-26-8).
Step-by-Step Protocol
-
Diazotization:
-
Dissolve 10.0 mmol of Ethyl 4-amino-2-methylbenzoate in 30 mL of 6M HCl. Cool to -5°C in an ice-salt bath.
-
Add dropwise a solution of NaNO₂ (11.0 mmol) in water, maintaining temperature below 0°C.
-
Stir for 30 minutes. The formation of the diazonium salt (
) is confirmed by a positive starch-iodide test (instant blue/black color).
-
-
Reduction (Stannous Chloride Method):
-
Prepare a solution of SnCl₂·2H₂O (25.0 mmol) in concentrated HCl (10 mL) cooled to 0°C.
-
Add the cold diazonium solution slowly to the stannous chloride solution with vigorous stirring.
-
Observation: A creamy white precipitate of the hydrazine hydrochloride salt forms almost immediately.
-
Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.
-
-
Isolation:
-
Filter the solid precipitate.
-
Free Base Liberation: Suspend the solid in cold water and adjust pH to 8-9 using 10% Na₂CO₃ solution. Extract immediately with Ethyl Acetate (3 x 50 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Yield: Typically 75-85%.
-
Alternative Reduction: Sodium sulfite/bisulfite reduction is an eco-friendly alternative to Tin, avoiding heavy metal waste, but requires careful pH control to prevent sulfonated by-products.
Figure 1: Diazotization-Reduction pathway for core synthesis.
Part 3: Derivatization & Medicinal Chemistry Applications[2][3][4][5]
The 4-hydrazinyl scaffold is a "divergent intermediate." It can be steered toward two major pharmacophore classes: Hydrazones and Pyrazoles .
Pathway A: Hydrazone Formation (Schiff Bases)
Hydrazones derived from this scaffold have shown significant binding affinity to Human Serum Albumin (HSA) and exhibit antimicrobial properties.
-
Reaction: Condensation with aromatic aldehydes (e.g., Furan-2-carboxaldehyde, 5-Nitro-2-furaldehyde).
-
Conditions: Ethanol reflux (2-4 hours) with catalytic acetic acid.
-
Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen (
) on the aldehyde carbonyl, followed by dehydration. -
Application: These derivatives often serve as "linker" drugs or prodrugs where the hydrazone bond is cleaved in the acidic tumor microenvironment.
Pathway B: 1-Arylpyrazole Synthesis (Kinase Inhibitors)
This is the most high-value application. 1-Arylpyrazoles are core motifs in COX-2 inhibitors (Celecoxib) and various kinase inhibitors.
-
Reaction: Cyclocondensation with 1,3-dicarbonyl compounds (e.g., Acetylacetone, Ethyl acetoacetate).
-
Protocol:
-
Mix Ethyl 4-hydrazinyl-2-methylbenzoate (1 eq) with Acetylacetone (1.1 eq) in Ethanol.
-
Reflux for 3-6 hours.
-
Regioselectivity: The reaction typically yields the 3,5-dimethylpyrazole. If an unsymmetrical 1,3-dicarbonyl is used, regioselectivity is governed by the steric bulk of the ortho-methyl group on the benzoate, often favoring the isomer where the smaller substituent of the pyrazole is adjacent to the phenyl ring.
-
Quantitative Data: Activity Profile
The following table summarizes the biological potential of derivatives synthesized from this core.
| Derivative Class | Co-Reactant | Target / Activity | Key Insight |
| Furan-Hydrazone | Furan-2-carboxaldehyde | HSA Binding / Antimicrobial | High affinity to HSA Site I (Warfarin site); potential as a drug carrier. |
| Dimethyl-Pyrazole | Acetylacetone | COX-2 / MAPK | The ortho-methyl group restricts rotation, potentially increasing selectivity for rigid binding pockets. |
| Pyrazolone | Ethyl Acetoacetate | Anti-inflammatory | Forms a 5-pyrazolone ring; the tautomeric equilibrium is influenced by the N-aryl substitution. |
Part 4: Visualizing the Signaling & Synthetic Logic
The following diagram illustrates the divergent synthesis pathways from the core scaffold to bioactive derivatives.
Figure 2: Divergent synthetic pathways yielding bioactive heterocycles.
Part 5: Future Outlook & Strategic Recommendations
For drug development professionals, the Ethyl 4-hydrazinyl-2-methylbenzoate scaffold offers a specific strategic advantage: Solubility and Lipophilicity Balance . The ethyl ester provides moderate lipophilicity (LogP ~2.5-3.0), while the hydrazine/pyrazole conversion allows for the introduction of polar hydrogen-bond acceptors.
Recommendation: Utilize this scaffold when designing Type II Kinase Inhibitors . The 4-position of the benzoate can extend into the solvent-exposed region (via the pyrazole tail), while the ester (convertible to an amide) can interact with the "hinge" region or the DFG-motif of the kinase.
References
-
Morales-Toyo, M., et al. (2019). "Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin."[1][2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 216, 375-384.[2] Link[1][2]
-
Lefebvre, V., et al. (2010). "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[3] Journal of Organic Chemistry, 75(8), 2730–2732. Link
-
Organic Chemistry Portal. "Synthesis of Indazoles." (Accessed 2024). Link
-
Mohareb, R. M., et al. (2010). "Reaction of Phenylhydrazo ethylacetoacetate with cyanoacetyl hydrazine." International Journal of Applied Biology and Pharmaceutical Technology, 1(3). Link
-
ChemicalBook. "Ethyl 4-hydrazinyl-2-methylbenzoate Product Entry." (Accessed 2024). Link
Sources
Technical Guide: Synthesis Pathways for Ethyl 4-hydrazinyl-2-methylbenzoate
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate is a critical aryl hydrazine intermediate, primarily utilized as a scaffold for synthesizing fused heterocyclic systems such as indazoles and pyrazolones in kinase inhibitor discovery (e.g., analogues of pazopanib or lenvatinib). Its structural integrity relies on the stability of the ethyl ester in the presence of the nucleophilic hydrazine moiety.
This guide details three distinct synthesis pathways, ranked by scalability and operational complexity. The Diazotization-Reduction route is presented as the industrial standard for cost-efficiency, while the Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The retrosynthetic disconnection reveals three primary logical precursors. The choice of pathway depends heavily on the availability of the starting material (Aniline vs. Aryl Halide) and the tolerance of the ester group to reaction conditions.
Figure 1: Retrosynthetic disconnection showing the three primary routes to the target aryl hydrazine.
Pathway A: Diazotization-Reduction (The Industrial Standard)
This pathway is the most robust for scale-up, utilizing the widely available aniline precursor. It proceeds through the formation of a diazonium salt followed by reduction with Stannous Chloride (
Reaction Scheme
-
Diazotization:
-
Reduction:
Detailed Protocol
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl 4-amino-2-methylbenzoate | 1.0 | Starting Material |
| Sodium Nitrite (
Step-by-Step Workflow:
-
Solubilization: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Ethyl 4-amino-2-methylbenzoate (10 g) in concentrated HCl (30 mL) and water (30 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath. Critical: Efficient stirring is required to prevent local hot spots.
-
Diazotization: Dropwise add a solution of
(1.1 equiv) in water (minimum volume) while maintaining the internal temperature below 5°C .-
Checkpoint: After addition, stir for 30 mins. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).
-
-
Reduction: Prepare a cold solution of
(2.5 equiv) in concentrated HCl (20 mL). Add this solution dropwise to the diazonium salt mixture, maintaining temperature < 5°C .-
Observation: The mixture will likely thicken as the hydrazine hydrochloride salt precipitates.
-
-
Work-up: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation: Filter the solid precipitate. Wash the cake with cold brine followed by a small amount of cold ethanol/ether to remove tin salts.
-
Neutralization (Optional): If the free base is required, suspend the salt in EtOAc and treat with saturated
until pH 8. Separate the organic layer, dry over , and concentrate.
Pathway B: Nucleophilic Aromatic Substitution ( )
This route is operationally simpler ("One-Pot") but requires an activated aryl halide. The ester group at position 1 (para to the leaving group) acts as an Electron Withdrawing Group (EWG), activating the C4 position for nucleophilic attack by hydrazine.
Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The presence of the methyl group at C2 (meta to the leaving group) provides minimal steric hindrance to the incoming nucleophile at C4.
Figure 2: Mechanism of
Detailed Protocol
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl 4-fluoro-2-methylbenzoate | 1.0 | Starting Material |
| Hydrazine Hydrate (64-80%) | 3.0 - 5.0 | Nucleophile |
| Ethanol or DMSO | Solvent | Medium |
Step-by-Step Workflow:
-
Setup: Charge a reaction vessel with Ethyl 4-fluoro-2-methylbenzoate (1.0 equiv) and Ethanol (5 volumes).
-
Addition: Add Hydrazine Hydrate (3.0 equiv) slowly at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor by TLC or LCMS. The starting fluoride is non-polar; the product is significantly more polar.
-
-
Work-up: Cool to room temperature.
-
Scenario A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold ethanol.
-
Scenario B (Extraction): If no precipitate, concentrate the ethanol, dilute with water, and extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Ethyl Ester protons (intact). | |
| 1H NMR (DMSO-d6) | Methyl group at C2. | |
| 1H NMR (DMSO-d6) | Hydrazine protons ( | |
| LC-MS | Molecular ion peak consistent with |
Safety & Compliance (Critical Control Points)
-
Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen and highly toxic. All reactions in Pathway B must be performed in a fume hood. Double-gloving is recommended.
-
Diazonium Instability: In Pathway A, do not allow the diazonium salt to dry or warm above 10°C before reduction, as this may lead to decomposition or explosion hazards (though less likely with carboxylated aryls).
-
Waste Disposal: Aqueous waste from Pathway A contains Tin (
) salts and must be disposed of as heavy metal waste.
References
-
Synthesis of Hydrazine Intermediates via Diazotization
- Methodology: Reduction of diazonium salts with stannous chloride.
-
Source:Organic Syntheses, Coll.[1] Vol. 1, p. 442 (1941); Vol. 3, p. 495 (1923).
-
URL:
-
Nucleophilic Aromatic Substitution with Hydrazine
- Methodology: Reaction of activated aryl fluorides with hydrazine hydr
- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684.
-
URL:
-
Precursor Synthesis (Ethyl 4-amino-2-methylbenzoate)
- Methodology: Reduction of nitrobenzoates using Indium/Ammonium Chloride (General Protocol).
- Source:Organic Syntheses, Vol. 83, p. 45 (2006).
-
URL:
-
Commercial Availability & CAS Verification
Sources
Stability Dynamics of Ethyl 4-hydrazinyl-2-methylbenzoate in Organic Solvents: A Technical Whitepaper
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate is a highly reactive aryl hydrazine building block critical for the synthesis of complex pharmaceuticals, agrochemicals, and dye-sensitized materials. However, the intrinsic nucleophilicity and low oxidation potential of the hydrazine moiety present significant stability challenges when formulated, reacted, or stored in organic solvents. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, a solvent compatibility matrix, and a self-validating experimental protocol designed to ensure scientific integrity during drug development workflows.
Molecular Profiling & Mechanistic Causality
The stability of Ethyl 4-hydrazinyl-2-methylbenzoate is dictated by the electronic interplay of its substituents. While the para-ethyl ester acts as an electron-withdrawing group (EWG) that slightly dampens the electron density on the aromatic ring, the ortho-methyl group and the hydrazine moiety itself are strongly electron-donating. This electronic configuration leaves the terminal nitrogen highly susceptible to two primary degradation pathways:
-
Aerobic Oxidation: In the presence of dissolved oxygen and trace metal catalysts (e.g., Cu, Fe), the free base hydrazine rapidly oxidizes to a diazene (azo) intermediate. This is visually indicated by a distinct yellow or brown discoloration of the solvent[1]. This process is accelerated in neutral to basic conditions, where the unprotonated amine acts as a potent electron donor, facilitating a polar hydride transfer mechanism[2]. Electrochemical studies on protected hydrazines confirm that oxidation potentials are highly sensitive to the presence of basic environments[3].
-
Carbonyl Condensation: The terminal -NH₂ group is a powerful nucleophile that will irreversibly condense with trace aldehydes or ketones to form stable hydrazones, releasing water as a byproduct[4].
To mitigate these vulnerabilities, the compound is frequently isolated and handled as a hydrochloride salt (e.g., CAS 1803582-36-6). Protonation of the terminal amine effectively neutralizes its nucleophilicity and significantly raises its oxidation potential, halting degradation[5],[6].
Visualizing Degradation & Stabilization
Caption: Mechanistic degradation pathways of aryl hydrazines and stabilization via salt formation.
Solvent-Specific Stability Matrix
Selecting the appropriate organic solvent requires balancing solubility requirements with chemical inertness. The table below summarizes the causality behind solvent-specific degradation profiles.
| Solvent | Solubilizing Power | Stability Risk Profile | Mechanistic Causality & Mitigation |
| Methanol (MeOH) | High | Moderate | Risk: Trace formaldehyde (from aerobic oxidation of MeOH) can form hydrazones. Mitigation: Use high-purity, degassed MeOH; avoid prolonged storage. |
| Dichloromethane (DCM) | High | Low-Moderate | Risk: Trace HCl in aged DCM is actually stabilizing, but phosgene or slow alkylation can occur over months. Mitigation: Store over molecular sieves; use amylene-stabilized DCM. |
| Dimethylformamide (DMF) | Very High | High | Risk: DMF slowly hydrolyzes to dimethylamine, increasing the solution's pH. Elevated pH drastically accelerates the aerobic oxidation of the hydrazine[1]. Mitigation: Avoid for long-term stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Very High | Moderate | Risk: Highly hygroscopic. Water ingress introduces dissolved O₂ and promotes hydrolysis. Mitigation: Use anhydrous DMSO under an Argon blanket. |
| Acetone | High | CRITICAL FAILURE | Risk: Instantaneous and irreversible condensation to form the isopropylidene hydrazone[4]. Mitigation: Strictly prohibit acetone in the analytical or synthetic workflow. |
Self-Validating Experimental Protocol: Stability Assessment
To establish a trustworthy degradation profile for Ethyl 4-hydrazinyl-2-methylbenzoate, researchers must employ a self-validating system. The following step-by-step protocol uses an internal standard and a parallel salt-control to definitively prove that degradation is solvent/oxygen-mediated rather than an analytical artifact.
Step 1: Solvent Preparation & Degassing
-
Causality: Dissolved oxygen is the primary driver of azo-formation in neutral/alkaline solutions[1]. Removing it isolates thermal degradation from oxidative degradation.
-
Action: Sparge the chosen organic solvent (e.g., anhydrous MeOH) with ultra-pure Argon for 30 minutes. Prepare a second, non-degassed batch of the same solvent to serve as a positive degradation control.
Step 2: Formulation with Internal Standard (IS)
-
Causality: Volumetric changes due to solvent evaporation over time can skew kinetic data. An inert internal standard ensures quantitative reliability.
-
Action: Dissolve Ethyl 4-hydrazinyl-2-methylbenzoate (Free base) to a concentration of 1.0 mg/mL in the degassed solvent. Add Biphenyl (0.5 mg/mL) as the IS.
-
Validation Control: Prepare a parallel solution using5[5] to validate that protonation arrests both the nucleophilic and oxidative degradation pathways.
Step 3: Aliquot Distribution & Incubation
-
Action: Transfer 1 mL aliquots into amber glass HPLC vials (to prevent photo-catalyzed oxidation) purged with Argon. Seal immediately with PTFE-lined septa. Incubate at controlled temperatures (e.g., 5°C, 25°C, 40°C).
Step 4: HPLC-UV/MS Kinetic Analysis
-
Action: Analyze vials at
, 1h, 4h, 24h, and 72h. Monitor the disappearance of the API peak relative to the IS. Use Mass Spectrometry to identify (diazene oxidation) or (acetone hydrazone condensation) adducts.
Caption: Self-validating experimental workflow for assessing aryl hydrazine stability in organic solvents.
Conclusion
The stability of Ethyl 4-hydrazinyl-2-methylbenzoate in organic solvents is not a static property but a dynamic equilibrium influenced by pH, dissolved oxygen, and solvent purity. By understanding the mechanistic causality—specifically the nucleophilic and easily oxidized nature of the free hydrazine—researchers can design robust handling protocols. Utilizing the hydrochloride salt, strictly avoiding ketonic solvents, and employing rigorous degassing techniques are non-negotiable standards for maintaining scientific integrity in drug development workflows involving aryl hydrazines.
References
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | Organic Chemistry Portal / J. Org. Chem. |2[2]
-
Ethyl 4-Hydrazinyl-2-methylbenzoate Hydrochloride | Bio-Fount |5[5]
-
The Lower Aliphatic Derivatives of Hydrazine | Defense Technical Information Center (DTIC) | 4[4]
-
Investigation of the oxidation ability of protected hydrazine derivatives | Journal of Chemical Research / ResearchGate | 3[3]
-
Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions | Benchchem | 1[1]
Sources
Technical Whitepaper: Physicochemical Profiling and Methodologies of Ethyl 4-hydrazinyl-2-methylbenzoate
As a Senior Application Scientist in early-stage drug discovery and synthetic chemistry, I frequently encounter building blocks that require rigorous physicochemical profiling to ensure downstream success. Ethyl 4-hydrazinyl-2-methylbenzoate is one such critical intermediate. Widely utilized in the synthesis of nitrogen-rich heterocycles like pyrazoles and indazoles, its structural nuances dictate specific handling, storage, and synthetic methodologies.
This guide provides an in-depth technical analysis of its molecular weight, formula derivation, stability causality, and self-validating experimental protocols.
Structural Deconstruction and Molecular Weight Derivation
To understand the reactivity of Ethyl 4-hydrazinyl-2-methylbenzoate, we must first deconstruct its molecular formula (C₁₀H₁₄N₂O₂ ) and calculate its precise molecular weight. The molecule is built upon a benzoate core with three distinct functional modifications:
-
The Core (Benzene Ring): Contributes 6 carbon atoms.
-
Ethyl Ester Group (-COOCH₂CH₃) at C1: Contributes 3 carbons, 5 hydrogens, and 2 oxygens. This group serves as a highly stable, lipophilic protecting group for the carboxylic acid, preventing unwanted polymerization during hydrazine reactions.
-
Methyl Group (-CH₃) at C2: Contributes 1 carbon and 3 hydrogens. This ortho-methyl group provides steric hindrance, which can selectively direct downstream cyclization reactions.
-
Hydrazinyl Group (-NHNH₂) at C4: Contributes 2 nitrogens and 3 hydrogens. This is the primary pharmacophore-building moiety, acting as a potent bidentate nucleophile.
Theoretical Molecular Weight Calculation:
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol
-
Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol
-
Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
-
Total Exact Mass (Free Base): 194.23 g/mol
The Causality of Salt Formation
In practical laboratory settings, the free base form of this compound (CAS: 1208351-24-9) is rarely used. Hydrazines are highly electron-rich and susceptible to rapid auto-oxidation in the presence of atmospheric oxygen.
The Mechanistic Choice: To circumvent this degradation, chemists purposefully synthesize and store the compound as a hydrochloride salt (CAS: 1803582-36-6)[1]. By protonating the terminal amine (-NH₂ to -NH₃⁺), the electron density on the hydrazine moiety is significantly reduced. This halts oxidative degradation, transforming a highly unstable oil/amorphous solid into a highly crystalline, shelf-stable powder with a molecular weight of 230.69 g/mol (194.23 + 36.46 for HCl)[1].
Quantitative Physicochemical Data
The following table summarizes the critical comparative data between the free base and the field-standard hydrochloride salt.
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 1208351-24-9 | 1803582-36-6 |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ · HCl |
| Molecular Weight | 194.23 g/mol | 230.69 g/mol |
| Monoisotopic Mass | 194.1055 Da | 230.0822 Da |
| Physical State | Viscous liquid / Amorphous solid | Crystalline Solid |
| Oxidative Stability | Poor (Requires inert atmosphere) | Excellent (Stable at room temp) |
| Primary Utility | Immediate in-situ reactions | Long-term storage and commercial transport |
Experimental Workflow: Synthesis and Self-Validating Protocol
The synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride from its aniline precursor (Ethyl 4-amino-2-methylbenzoate) requires strict mechanistic control. The protocol below is designed as a self-validating system , ensuring that each step is mathematically and chemically verified before proceeding.
Synthetic workflow and analytical validation for Ethyl 4-hydrazinyl-2-methylbenzoate.
Step-by-Step Methodology
Step 1: Electrophilic Activation (Diazotization)
-
Procedure: Suspend 1.0 eq of Ethyl 4-amino-2-methylbenzoate in 6.0 M aqueous HCl. Cool the suspension to strictly 0–5°C using an ice-brine bath. Add 1.05 eq of sodium nitrite (NaNO₂) dropwise.
-
Causality: The low temperature is non-negotiable. Diazonium salts are highly unstable; exceeding 5°C provides enough thermal energy for the intermediate to expel N₂ gas, degrading the batch into a phenol byproduct.
-
Self-Validating Checkpoint: Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, proving that 100% of the starting aniline has been consumed.
Step 2: Selective Reduction
-
Procedure: Quench excess nitrous acid with a catalytic amount of sulfamic acid. Slowly add a pre-cooled solution of Tin(II) chloride (SnCl₂, 2.5 eq) in concentrated HCl.
-
Causality: SnCl₂ is chosen over harsher reducing agents (like LiAlH₄) because it selectively reduces the diazonium nitrogen-nitrogen triple bond without cleaving the delicate ethyl ester group at the C1 position.
Step 3: Isolation and Analytical Validation
-
Procedure: The highly acidic environment naturally precipitates the product as the hydrochloride salt. Filter, wash with cold ethanol, and dry under a vacuum.
-
Self-Validating Checkpoint (LC-MS): Dissolve a 1 mg sample in LC-grade methanol. Run a positive-ion electrospray ionization (ESI+) mass spectrometry scan. The protocol is validated only if the base peak is observed at m/z 195.1 ([M+H]⁺ of the free base). The absence of an m/z 180.1 peak confirms that no unreacted aniline remains.
Downstream Application: API Scaffold Generation
The primary utility of Ethyl 4-hydrazinyl-2-methylbenzoate lies in its ability to undergo condensation reactions with 1,3-dicarbonyl compounds to form substituted pyrazoles—a ubiquitous scaffold in modern kinase inhibitors and anti-inflammatory drugs.
Downstream application pathway: Condensation to form pyrazole-based API scaffolds.
Because the hydrazine moiety contains two adjacent nucleophilic nitrogen atoms, it sequentially attacks the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The steric bulk of the 2-methyl group on the benzoate core often dictates the regioselectivity of this cyclization, allowing chemists to predict and control the exact 3D conformation of the resulting pharmaceutical ingredient.
References
-
Aquila Pharmatech LLC. Product Details: Benzoic acid, 4-hydrazinyl-2-methyl-, ethyl ester (CAS: 1208351-24-9). Retrieved for free base molecular weight (194.23 g/mol ) and formula verification.
-
Bio-Fount. Ethyl 4-Hydrazinyl-2-methylbenzoate Hydrochloride (CAS: 1803582-36-6). Retrieved for hydrochloride salt molecular weight (230.69 g/mol ) and structural stability parameters. 1
Sources
Reactivity profile of hydrazine group in Ethyl 4-hydrazinyl-2-methylbenzoate
The following technical guide details the reactivity profile, synthetic utility, and handling protocols for Ethyl 4-hydrazinyl-2-methylbenzoate .
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1208351-24-9) is a bifunctional aromatic building block characterized by a nucleophilic hydrazine moiety and an electrophilic ester group.[1][2][3] It serves as a critical intermediate in the synthesis of nitrogenous heterocycles, particularly pyrazoles and indazolones , which are privileged scaffolds in kinase inhibitors and thrombopoietin receptor agonists.
This guide analyzes the molecule’s "push-pull" electronic architecture, delineates its chemoselective reactivity, and provides validated protocols for its transformation into bioactive cores.
Molecular Architecture & Electronic Profile
The reactivity of Ethyl 4-hydrazinyl-2-methylbenzoate is governed by the interplay between the electron-donating hydrazine group and the electron-withdrawing ester, modulated by the steric influence of the ortho-methyl group.
Electronic "Push-Pull" System
-
The Hydrazine Donor (+M): The hydrazine group at position 4 acts as a strong mesomeric donor. However, the lone pair on the
-nitrogen (attached to the ring) is delocalized into the aromatic system, significantly reducing its nucleophilicity compared to alkyl hydrazines. -
The Ester Acceptor (-M, -I): The ethyl ester at position 1 exerts a strong electron-withdrawing effect. This deactivates the aromatic ring towards electrophilic aromatic substitution but activates the hydrazine's
-nitrogen (terminal) for nucleophilic attacks by stabilizing the resulting transition states in condensation reactions. -
The Ortho-Methyl Effect: The methyl group at position 2 is ortho to the ester but meta to the hydrazine.
-
Steric Consequence: It provides steric bulk around the carbonyl carbon, slightly retarding hydrolysis or transesterification rates compared to the non-methylated analog.
-
Solubility: It increases lipophilicity (LogP), improving solubility in organic solvents like dichloromethane and toluene during workup.
-
Nucleophilic Hierarchy (The -Effect)
In synthesis, the molecule exhibits distinct nucleophilic sites. The terminal (
| Site | Reactivity | Primary Reaction Type |
| High | Condensation with aldehydes/ketones (Schiff base), attack on | |
| Low | Cyclization (secondary step), N-alkylation (requires forcing conditions). | |
| Ester Carbonyl | Moderate | Electrophilic center; susceptible to hydrolysis or hydrazinolysis (dimerization risk). |
Core Reactivity Pathways
Heterocycle Synthesis: The Knorr Pyrazole Reaction
The most high-value application of this intermediate is the synthesis of 1-aryl-5-pyrazolones or 1-arylpyrazoles via condensation with
Mechanism & Regioselectivity:
-
Initial Attack: The nucleophilic
-nitrogen attacks the ketone carbonyl of the -keto ester (the most electrophilic site). -
Dehydration: Loss of water forms a hydrazone intermediate.
-
Cyclization: The
-nitrogen attacks the ester carbonyl of the reagent. -
Tautomerization: The resulting pyrazolone tautomerizes to the aromatic pyrazole (if possible) or exists in equilibrium.
Regiochemical Outcome: The reaction typically yields the 1-(4-ethoxycarbonyl-3-methylphenyl)-3-methyl-5-pyrazolone , preserving the benzoate ester for further elaboration (e.g., hydrolysis to the acid for library coupling).
Hydrazone Formation (Schiff Base)
Reaction with aromatic aldehydes yields stable hydrazones. These are often used to:
-
Protect the hydrazine group.
-
Create "linker" libraries for fragment-based drug discovery.
-
Improve crystallinity for purification.
Visualization of Reaction Pathways
The following diagram maps the divergent synthetic pathways starting from Ethyl 4-hydrazinyl-2-methylbenzoate.
Figure 1: Divergent synthetic pathways. The primary medicinal chemistry route is the formation of the Pyrazole core (Red).
Experimental Protocols
Protocol A: Synthesis of 1-(4-ethoxycarbonyl-3-methylphenyl)-3-methyl-5-pyrazolone
This protocol utilizes the Knorr reaction logic, optimized for aryl hydrazines with electron-withdrawing groups.
Reagents:
-
Ethyl acetoacetate (1.1 equiv)
-
Acetic Acid (Glacial, solvent/catalyst)[6]
-
Ethanol (optional co-solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-hydrazinyl-2-methylbenzoate (10 mmol) in Glacial Acetic Acid (20 mL).
-
Addition: Add Ethyl acetoacetate (11 mmol) dropwise at room temperature.
-
Note: A slight exotherm may be observed due to initial hydrazone formation.
-
-
Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The hydrazine starting material (polar, stains with ninhydrin/anisaldehyde) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring.
-
Isolation: The pyrazolone product typically precipitates as a solid. Filter the precipitate.[6][7]
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with water and brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the hydrazine broad singlets (4-6 ppm) and the appearance of the pyrazole -CH- singlet (approx 5.5-6.0 ppm) or the methylene -CH2- of the pyrazolone form.
Stability & Handling (Trustworthiness)
Aryl hydrazines are inherently unstable and potentially toxic. Strict adherence to the following safety pillars is required.
Oxidation Sensitivity
The hydrazine group is susceptible to oxidation by atmospheric oxygen, leading to the formation of diazenes and azo-tars.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Visual Indicator: A color change from off-white/beige to dark brown or red indicates significant oxidation.
-
Purification: If oxidized, the free base can often be purified by converting it to the Hydrochloride salt (precipitates from EtOH/HCl), which is significantly more stable.
Toxicology
-
Hazard: Suspected genotoxin (common to aryl hydrazines).
-
Control: Handle in a fume hood. Double-glove (Nitrile). Inactivate waste streams with bleach (hypochlorite) to oxidize residual hydrazine to nitrogen gas before disposal.
References
-
Vertex AI Search. (2026). Reactivity of aryl hydrazines with electron-withdrawing groups. 8
-
BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. 9
-
ChemicalBook. (2025). Eltrombopag: Synthesis and Mechanism.
-
PubChem. (2026). Ethyl 4-[(2-hydroxy-4-methyl-benzoyl)amino]benzoate (Related Structure Analysis). 10
-
BLD Pharm. (2026). Ethyl 4-hydrazinyl-2-methylbenzoate Product Data. 3[7]
Sources
- 1. 40566-85-6|Ethyl 4-hydrazinylbenzoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. 57319-65-0|6-Aminoisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]
- 3. 14685-90-6|Ethyl 4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]
- 4. 6296-89-5|Methyl 4-hydrazinylbenzoate hydrochloride|BLD Pharm [bldpharm.com]
- 5. 6933-47-7|Methyl 4-amino-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 6. Synthesis method of eltrombopag - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PubChemLite - Ethyl 4-[(2-hydroxy-4-methyl-benzoyl)amino]benzoate (C17H17NO4) [pubchemlite.lcsb.uni.lu]
History and discovery of Ethyl 4-hydrazinyl-2-methylbenzoate analogs
The following technical guide details the history, synthesis, and application of Ethyl 4-hydrazinyl-2-methylbenzoate (CAS 1208351-24-9), a critical intermediate in the development of phenyl-pyrazole bioactive scaffolds.
A Pivotal Scaffold for Phenyl-Pyrazole Discovery in Agrochemicals and Medicinal Chemistry[1]
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate is a specialized organohydrazine intermediate used primarily in the synthesis of 1-aryl-1H-pyrazoles .[1] Its structural uniqueness lies in the ortho-methyl group relative to the ester, which provides steric influence, and the para-hydrazine moiety, which serves as the primary nucleophilic handle for heterocycle formation.[1]
Historically, this molecule emerged as a strategic building block in the late 2000s, appearing in patent literature (e.g., WO2010017902A1) for novel insecticidal discovery.[1] It represents a "second-generation" scaffold, evolving from simpler phenyl-hydrazines used in early fipronil-class insecticides, allowing for simultaneous optimization of lipophilicity (via the ester) and metabolic stability (via the methyl group).[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | Ethyl 4-hydrazinyl-2-methylbenzoate |
| CAS Number | 1208351-24-9 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Physical State | Off-white to pale yellow solid |
| Key Functionality | Hydrazine (Nucleophile), Ester (Electrophile/Masked Acid) |
| Primary Precursor | Ethyl 4-amino-2-methylbenzoate |
Historical Context & Discovery
The discovery of Ethyl 4-hydrazinyl-2-methylbenzoate is not tied to a single "eureka" moment but rather the systematic exploration of 1-arylpyrazole chemical space.[1]
The Phenyl-Pyrazole Revolution
In the 1980s and 90s, the discovery of Fipronil demonstrated the potency of phenyl-pyrazoles as GABA-gated chloride channel antagonists.[1] This triggered a race to synthesize analogs.[1] Early efforts focused on 2,6-dichloro-4-trifluoromethylphenyl cores.[1]
Evolution to Benzoate Scaffolds (2010s)
By 2010, researchers at major agrochemical firms (e.g., Bayer CropScience) began exploring benzoate-substituted pyrazoles .[1] The introduction of an ester group at the para position of the phenyl ring (relative to the pyrazole) allowed for:
-
Solubility Modulation: Esters improve formulation properties compared to carboxylic acids.[1]
-
Pro-drug/Pro-agrochemical Potential: The ester can be hydrolyzed in vivo or in planta to the active acid.[1]
-
Steric Steering: The ortho-methyl group (position 2) forces the phenyl ring and the attached pyrazole ring to twist out of planarity, potentially improving selectivity for specific receptor pockets (e.g., Ryanodine receptors or specific kinase domains).[1]
This specific ethyl ester analog became a preferred intermediate because the ethyl group offers a balance of lipophilicity and hydrolytic stability compared to methyl esters.[1]
Synthetic Methodology
The synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate follows a classic Diazotization-Reduction sequence.[1] This protocol is preferred over Nucleophilic Aromatic Substitution (
Reaction Scheme (Logic Flow)[1]
Caption: Synthesis pathway from aniline precursor to phenyl-pyrazole targets via the hydrazine intermediate.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for aryl hydrazine synthesis (e.g., Vogel's Textbook of Practical Organic Chemistry).
Step 1: Diazotization [1]
-
Charge: In a 500 mL 3-neck round-bottom flask, dissolve Ethyl 4-amino-2-methylbenzoate (10.0 g, 55.8 mmol) in concentrated HCl (30 mL) and water (30 mL).
-
Cool: Cool the suspension to -5°C to 0°C using an ice/salt bath. Efficient stirring is critical to prevent localized heating.[1]
-
Diazotize: Dropwise add a solution of Sodium Nitrite (4.2 g, 61.4 mmol) in water (10 mL). Maintain internal temperature below 5°C.
-
Monitor: Stir for 30 minutes. Verify completion using starch-iodide paper (turns blue instantly).[1]
Step 2: Reduction (Stannous Chloride Method)
-
Prepare Reductant: Dissolve Stannous Chloride Dihydrate (
, 28.0 g, 124 mmol) in concentrated HCl (40 mL). Cool to 0°C.[1] -
Addition: Add the cold diazonium salt solution to the stannous chloride solution dropwise with vigorous stirring. Caution: Exothermic reaction.[1]
-
Precipitation: A thick precipitate of the hydrazine hydrochloride salt will form.[1] Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Isolation: Filter the solid.
-
Free Base Liberation: Suspend the solid in water (100 mL) and neutralize with 10% NaOH solution until pH ~9-10. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organics over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
Applications in Drug & Agrochemical Discovery[1][4]
Synthesis of 1-Aryl-Pyrazoles
The primary utility of this hydrazine is its reaction with 1,3-diketones or 1,3-dielectrophiles to form pyrazoles.[1]
Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the dielectrophile, followed by dehydration and cyclization.[1]
Example: Synthesis of a Kinase Inhibitor Core Reacting Ethyl 4-hydrazinyl-2-methylbenzoate with Acetylacetone yields:
-
Product: Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbenzoate.[1]
-
Significance: This creates a "bi-aryl" system where the benzoate can be further reacted (e.g., hydrolysis to acid, then amide coupling) to attach a "tail" interacting with the kinase hinge region.[1]
Structural Activity Relationship (SAR) Logic
Why use this specific analog?
| Structural Feature | Pharmacological/Agrochemical Role |
| Ethyl Ester | Provides lipophilicity for membrane permeability; serves as a "masked" carboxylic acid.[1] |
| 2-Methyl Group | Conformational Lock: Induces a twist between the phenyl and pyrazole rings, disrupting planarity.[1] This is often crucial for disrupting |
| 4-Hydrazine | The "Warhead" attachment point.[1] Defines the orientation of the heterocycle relative to the benzoate tail.[1] |
Critical Quality Attributes (CQA)
For researchers sourcing or synthesizing this material, the following purity parameters are critical:
-
Hydrazine Purity: Must be >95%. Impurities often include the symmetric azo compound (from incomplete reduction) or the aniline (from over-reduction/cleavage).[1]
-
Salt Form: The hydrochloride salt (CAS 1803582-36-6) is significantly more stable to oxidation than the free base.[1] Store under inert atmosphere (Argon/Nitrogen).[1][2]
-
Color: Pure material is off-white.[1] Pink or red coloration indicates oxidation of the hydrazine group.[1]
References
-
Bayer CropScience AG. (2010).[1] Insecticidal 4-phenyl-1H-pyrazoles.[1] WO2010017902A1. World Intellectual Property Organization.[1] Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Diazotization-Reduction protocols).
-
Menozzi, G., et al. (1987).[1] Synthesis and biological activity of 1-aryl-1H-pyrazoles.[1] Journal of Heterocyclic Chemistry, 24(6), 1669-1675.[1] (Foundational text on aryl-pyrazole synthesis logic). Link[1]
Sources
Methodological & Application
Protocol for Fischer indole synthesis using Ethyl 4-hydrazinyl-2-methylbenzoate
Application Note: Regioselective Fischer Indole Synthesis utilizing Ethyl 4-hydrazinyl-2-methylbenzoate
Strategic Overview & Scope
This Application Note details the protocol for synthesizing substituted indoles using Ethyl 4-hydrazinyl-2-methylbenzoate as the aryl hydrazine precursor. This specific starting material is of high value in drug discovery for generating 5,6-disubstituted indole scaffolds (e.g., kinase inhibitors, receptor modulators) where the ester handle allows for further diversification (amidation, reduction).
The Core Challenge: Regioselectivity Unlike symmetrical hydrazines, Ethyl 4-hydrazinyl-2-methylbenzoate is a 1,2,4-trisubstituted benzene. The hydrazine moiety is at position 4.[1][2] Upon Fischer cyclization with a ketone, two regioisomers are theoretically possible depending on whether the [3,3]-sigmatropic rearrangement occurs at C3 (ortho to the methyl group) or C5 (ortho to the unsubstituted C6).
-
Path A (Major): Cyclization at the less hindered C5 position yields the Ethyl 6-methyl-1H-indole-5-carboxylate derivative.
-
Path B (Minor): Cyclization at the sterically crowded C3 position yields the Ethyl 4-methyl-1H-indole-5-carboxylate derivative.
This protocol focuses on conditions that maximize the formation of the thermodynamically favored "Path A" product while ensuring complete conversion of the deactivated hydrazine (due to the electron-withdrawing ester group).
Mechanistic Insight & Regiochemistry
The reaction proceeds via the acid-catalyzed condensation of the hydrazine with a ketone to form a hydrazone, followed by the key [3,3]-sigmatropic shift.[3]
Figure 1: Mechanistic Pathway and Regioselectivity
Caption: The [3,3]-sigmatropic rearrangement favors the less sterically hindered C5 position, leading to the 5,6-substituted indole core.
Experimental Protocol
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| Ethyl 4-hydrazinyl-2-methylbenzoate | ~230.7 (HCl salt) | 1.0 | SM | Often supplied as HCl salt; hygroscopic. |
| Ketone (e.g., Cyclohexanone) | 98.15 | 1.1 - 1.2 | Reactant | Excess ensures complete consumption of hydrazine. |
| Ethanol (EtOH) | 46.07 | - | Solvent | Absolute preferred; 10-15 volumes. |
| Sulfuric Acid ( | 98.08 | 2.0 - 5.0 | Catalyst | Conc. (95-98%). Drives rearrangement. |
| Sat. | - | - | Workup | Neutralization. |
Method A: One-Pot Synthesis (Recommended for Efficiency)
This method combines hydrazone formation and cyclization, ideal for stable ketones like cyclohexanones or pyruvates.
Step 1: Solubilization
-
Charge a reaction vessel (equipped with a reflux condenser and magnetic stir bar) with Ethyl 4-hydrazinyl-2-methylbenzoate HCl (1.0 equiv).
-
Add Ethanol (10 mL per gram of hydrazine).
-
Stir at room temperature. Note: The salt may not fully dissolve immediately.
Step 2: Hydrazone Formation
-
Add the Ketone (1.1 equiv) dropwise to the suspension.
-
Add Conc.
(0.5 equiv initially) dropwise. Caution: Exothermic. -
Stir at ambient temperature for 30–60 minutes. Monitor by TLC (or LC-MS) for the disappearance of the hydrazine and formation of the hydrazone (often a less polar spot).
Step 3: Cyclization (Fischer Indolization) [3]
-
Add the remaining acid catalyst (total 2.0–5.0 equiv depending on substrate reactivity). Note: Electron-withdrawing groups (Ester) on the ring deactivate the hydrazine, often requiring higher acid loading or higher temperatures.
-
Heat the mixture to Reflux (78–80 °C) .
-
Maintain reflux for 2–4 hours.
-
Visual Cue: The reaction often darkens significantly.
-
Validation: Monitor consumption of the hydrazone intermediate by LC-MS. Look for the mass corresponding to
.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent (remove ~70% of EtOH) under reduced pressure.
-
Pour the residue slowly into an ice-water mixture (approx. 5x reaction volume).
-
Neutralize carefully with Sat.
or 10% NaOH to pH ~8. Caution: Foaming. -
Precipitation: Often, the indole product precipitates as a solid upon neutralization.
-
If Solid: Filter, wash with water, and dry.
-
If Oiling: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over
, and concentrate.[4]
-
Step 5: Purification
-
Recrystallization: For solid products (like tetrahydrocarbazoles), recrystallize from EtOH/Water or Toluene.
-
Chromatography: If regioisomers (Path B) are present, purify via silica gel chromatography.[4]
-
Gradient: Hexanes:Ethyl Acetate (typically 9:1 to 4:1).
-
Elution Order: The minor isomer (4-methyl-5-ester) often elutes slightly differently due to the "buttressing effect" of the adjacent methyl group changing the dipole/polarity.
-
Critical Process Parameters (CPP) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at Hydrazone | Deactivated Ring | The ester group reduces nucleophilicity. Increase acid concentration (use Polyphosphoric Acid (PPA) at 100°C instead of |
| Black Tar / Polymerization | Oxidation / Overheating | Perform reaction under Nitrogen ( |
| Low Regioselectivity | High Temperature | Lower the cyclization temperature. Consider using Lewis Acids ( |
| Product is an Oil | Impurities | Triturate the crude oil with cold diethyl ether or pentane to induce crystallization. |
Workflow Diagram
Figure 2: Experimental Workflow
Caption: Standard One-Pot Fischer Indolization Workflow.
References
-
Robinson, B. (1982).[5] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and regiochemistry).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
BenchChem. (2025).[4] "Synthesis of Substituted Indoles - Regioselectivity." Technical Support Center. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[6] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. (Context on metal-catalyzed alternatives for difficult substrates). Link
-
Gore, S., Baskaran, S., & König, B. (2012).[6] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568-4571. (Modern green solvent protocols). Link
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols: Reaction Conditions for the Cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, as the indole scaffold is a privileged structure found in a vast array of biologically active compounds and natural products.[1] The cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate is a key transformation for accessing highly functionalized indole derivatives, specifically those with substitution at the 5- and 6-positions of the indole ring. These resulting structures, such as derivatives of ethyl 6-methyl-1H-indole-5-carboxylate, are valuable intermediates in the synthesis of a variety of therapeutic agents. This application note provides a detailed guide to the reaction conditions for the cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate, with a focus on the well-established Fischer indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the rationale behind the choice of specific reagents and conditions.
The Fischer Indole Synthesis: A Powerful Tool for Indole Formation
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring system.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[2][3] This classic reaction remains a staple in organic synthesis due to its reliability and broad substrate scope.
Mechanistic Insights
The mechanism of the Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone, followed by a key[4][4]-sigmatropic rearrangement.[2][5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
-
Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine (Ethyl 4-hydrazinyl-2-methylbenzoate) with a carbonyl compound (e.g., ethyl pyruvate) to form the corresponding hydrazone. This is a reversible reaction, often driven to completion by the removal of water.
-
Tautomerization to Ene-hydrazine: The hydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.[2]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and leading to a di-imine intermediate.[2][6]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to form the aromatic indole ring.[3]
dot graph Fischer_Indole_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Arylhydrazine [label="Ethyl 4-hydrazinyl-\n2-methylbenzoate"]; Ketone [label="Ethyl Pyruvate"]; Hydrazone [label="Hydrazone Intermediate"]; Enehydrazine [label="Ene-hydrazine Tautomer"]; Diimine [label="Di-imine Intermediate"]; Cyclized_intermediate [label="Cyclized Intermediate"]; Indole [label="Diethyl 6-methyl-1H-indole-\n2,5-dicarboxylate"];
Arylhydrazine -> Hydrazone [label="+ Ketone, -H2O"]; Hydrazone -> Enehydrazine [label="Tautomerization"]; Enehydrazine -> Diimine [label="[4][4]-Sigmatropic\nRearrangement (Acid-catalyzed)"]; Diimine -> Cyclized_intermediate [label="Cyclization"]; Cyclized_intermediate -> Indole [label="-NH3, Aromatization"]; } Caption: The reaction mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following protocol describes a representative procedure for the cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate with ethyl pyruvate to yield Diethyl 6-methyl-1H-indole-2,5-dicarboxylate. This protocol is based on established Fischer indole synthesis procedures for structurally similar substrates.
Synthesis of Diethyl 6-methyl-1H-indole-2,5-dicarboxylate
This two-step procedure involves the initial formation of the hydrazone, followed by the acid-catalyzed cyclization.
Part 1: Hydrazone Formation
Materials:
-
Ethyl 4-hydrazinyl-2-methylbenzoate (1.0 eq)
-
Ethyl pyruvate (1.05 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add Ethyl 4-hydrazinyl-2-methylbenzoate and anhydrous ethanol.
-
Begin stirring the solution and add ethyl pyruvate.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The hydrazone may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Part 2: Acid-Catalyzed Cyclization
Materials:
-
Crude Hydrazone from Part 1
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)[7]
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, place the crude hydrazone.
-
Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure a stirrable mixture.
-
Heat the reaction mixture with stirring to 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Diethyl 6-methyl-1H-indole-2,5-dicarboxylate.
Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| Cyclizing Agent | Ethyl Pyruvate | A common and effective ketone for the Fischer indole synthesis, leading to a 2-ethoxycarbonyl substituted indole. |
| Catalyst | Polyphosphoric Acid (PPA) | A strong acid and dehydrating agent that effectively catalyzes the cyclization and subsequent aromatization.[8] Other Brønsted or Lewis acids can also be used.[2] |
| Solvent (Hydrazone Formation) | Ethanol | A good solvent for both the hydrazine and the ketone, and its boiling point is suitable for the reaction. |
| Temperature (Hydrazone Formation) | Reflux | Provides sufficient energy to overcome the activation barrier for hydrazone formation. |
| Temperature (Cyclization) | 80-100 °C | A typical temperature range for PPA-catalyzed Fischer indole synthesis, balancing reaction rate and potential side reactions.[9] |
| Reaction Time | 2-4 hours (Hydrazone), 1-3 hours (Cyclization) | Typical reaction times, but should be optimized by monitoring the reaction progress by TLC. |
Causality Behind Experimental Choices
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical. Polyphosphoric acid (PPA) is often favored as it serves as both a catalyst and a solvent, and its high viscosity can be advantageous at elevated temperatures.[8] Strong Brønsted acids like sulfuric acid are also effective, while Lewis acids such as zinc chloride can be used, particularly in less polar solvents.[2][7] The presence of an electron-withdrawing group (the ethyl ester) on the phenylhydrazine ring can deactivate it towards electrophilic attack, necessitating a strong acid catalyst to promote the cyclization.
-
Reaction Temperature: The temperature for the cyclization step needs to be carefully controlled. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive temperatures can cause decomposition of the starting materials or the product, leading to lower yields. The optimal temperature often depends on the specific substrate and the catalyst used.
-
Stoichiometry: A slight excess of the ketone (ethyl pyruvate) is often used in the hydrazone formation step to ensure complete consumption of the limiting hydrazine starting material.
Experimental Workflow Visualization
Conclusion
The Fischer indole synthesis provides a reliable and efficient method for the cyclization of Ethyl 4-hydrazinyl-2-methylbenzoate to produce valuable indole intermediates. By carefully selecting the appropriate acid catalyst, controlling the reaction temperature, and following a systematic workup and purification procedure, researchers can achieve good yields of the desired product. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel indole-based compounds for drug discovery and development.
References
-
Fischer indole synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Al-awar, R. S., & Ray, J. E. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2236-2245. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Reactions. Retrieved from [Link]
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). Molecules, 29(16), 3689. [Link]
-
Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2049-2054. [Link]
-
Fischer indole synthesis. (n.d.). Chemeurope.com. Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Name Reaction. Retrieved from [Link]
-
Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]
-
methyl 6-methyl-1H-indole-2-carboxylate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & El-Shehry, M. F. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32994-33013. [Link]
- Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016). Journal of Basic and Applied Research, 2(4), 442-447.
-
A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]
-
Al-Hourani, B. J., El-Apasery, M. A., & Al-Refai, M. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & El-Shehry, M. F. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32994-33013. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 5. mdpi.com [mdpi.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Synthesis of Pyrazoles using Ethyl 4-hydrazinyl-2-methylbenzoate
Topic: Preparation of pyrazoles using Ethyl 4-hydrazinyl-2-methylbenzoate Content Type: Application Notes and Protocols
Abstract
This guide details the strategic application of Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1803582-36-6 / 1208351-24-9) as a core building block in the synthesis of polysubstituted pyrazoles. Unlike simple phenylhydrazine, this scaffold incorporates an electron-withdrawing ester and a sterically demanding ortho-methyl group. These features significantly influence nucleophilicity and regiochemical outcomes.[1][2] This protocol addresses the specific challenges of using electron-deficient, sterically hindered hydrazines and provides optimized workflows for accessing 1,3,5-trisubstituted and 1,3-disubstituted pyrazole libraries, common motifs in kinase inhibitors (e.g., Pazopanib analogs) and anti-inflammatory agents.
Strategic Analysis & Mechanistic Insight
The Reagent Profile[2][3]
-
Electronic Deactivation: The para-ethoxycarbonyl group exerts a
(mesomeric) and (inductive) effect, reducing the electron density of the hydrazine moiety. Consequently, this hydrazine is less nucleophilic than phenylhydrazine, often requiring acid catalysis or elevated temperatures to effect condensation with ketones. -
Steric Steering (The Ortho-Effect): The ortho-methyl group creates a steric clash zone near the
nitrogen. In cyclocondensations with unsymmetrical 1,3-dicarbonyls, this steric bulk disfavors the formation of isomers where a bulky substituent is placed at the pyrazole C5 position (adjacent to the aryl ring). This property can be leveraged to achieve high regioselectivity.[1][2][3][4][5]
Regioselectivity Logic
In the reaction with an unsymmetrical 1,3-diketone (
-
1,5-Isomer:
at C5, at C3. -
1,3-Isomer:
at C5, at C3.
Expert Insight: For Ethyl 4-hydrazinyl-2-methylbenzoate, the thermodynamic product typically places the smaller group at C5 to minimize
Caption: Regiochemical steering driven by the ortho-methyl group of the hydrazine scaffold.
Experimental Protocols
Protocol A: Synthesis of 1-Aryl-3,5-Dimethylpyrazole (Baseline Knorr Synthesis)
Use this protocol for symmetrical diketones or initial reactivity checks.
Materials:
-
Ethyl 4-hydrazinyl-2-methylbenzoate HCl (1.0 equiv)
-
Acetylacetone (1.2 equiv)
-
Ethanol (Absolute)
-
Acetic Acid (Glacial, 10 mol%) or Triethylamine (if using HCl salt)
Procedure:
-
Preparation: In a round-bottom flask, suspend Ethyl 4-hydrazinyl-2-methylbenzoate HCl (5.0 g, 18.2 mmol) in Ethanol (50 mL).
-
Neutralization: Add Triethylamine (1.84 g, 18.2 mmol) dropwise to liberate the free hydrazine. The solution may darken slightly. Stir for 10 min at RT.
-
Addition: Add Acetylacetone (2.18 g, 21.8 mmol) followed by Glacial Acetic Acid (0.1 mL).
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.-
Note: The electron-deficient nature of the hydrazine may require longer reaction times compared to phenylhydrazine.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~10 mL under reduced pressure.
-
Crystallization: Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).
Yield Expectation: 85–92%
Protocol B: Regioselective Synthesis with Enaminones (1,3-Disubstituted Pyrazoles)
Use this protocol to synthesize pyrazoles with high regiocontrol, placing the aryl group at N1 and a substituent at C3, leaving C5 unsubstituted (or H).
Concept: Enaminones (
Materials:
-
Ethyl 4-hydrazinyl-2-methylbenzoate HCl (1.0 equiv)
-
Enaminone derivative (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.1 equiv)
-
Solvent: Ethanol or Acetic Acid
Procedure:
-
Dissolution: Dissolve the Enaminone (1.1 equiv) in Ethanol (10 vol).
-
Addition: Add Ethyl 4-hydrazinyl-2-methylbenzoate HCl (1.0 equiv).
-
Cyclization: Heat to reflux for 4 hours.
-
Isolation: Evaporate solvent. The residue is often an oil. Triturate with Diethyl Ether or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
Data Table: Solvent Effects on Yield
| Solvent | Temperature | Catalyst | Yield | Notes |
| Ethanol | None | 65% | Slower reaction, cleaner profile. | |
| Acetic Acid | None | 88% | Faster, promotes elimination of amine. | |
| TFE (Trifluoroethanol) | TFA (cat.) | 91% | Recommended. High regioselectivity. |
Protocol C: One-Pot Synthesis from Chalcones (Oxidative Cyclization)
Use this for accessing 1,3,5-triaryl pyrazoles where the diketone is unstable or unavailable.
Materials:
-
Chalcone (
) -
Catalyst:
(Iodine) or -
Base:
or (as oxidant/solvent)
Procedure:
-
Mix Chalcone (1.0 mmol) and Hydrazine (1.1 mmol) in DMSO (3 mL).
-
Add
(20 mol%). -
Heat at
for 6 hours. -
Mechanism: Formation of the pyrazoline intermediate followed by in situ oxidative aromatization driven by DMSO/
. -
Quench: Add aqueous
to remove excess iodine. Extract with EtOAc.
Quality Control & Characterization
To validate the structure, particularly the regiochemistry of Protocol B (Enaminone route), use NOE (Nuclear Overhauser Effect) NMR spectroscopy.
-
1,5-Isomer: Strong NOE observed between the Pyrazole-C5 proton/substituent and the ortho-methyl group of the benzoate ring.
-
1,3-Isomer (Preferred): No NOE between the Pyrazole-C3 substituent and the ortho-methyl group.
Analytical Specification (Typical):
-
HPLC: >98% purity (254 nm).
-
MS (ESI+):
observed. -
1H NMR (
):-
1.3-1.4 (t, 3H, Ester
) -
2.3-2.4 (s, 3H, Aryl
) -
4.3-4.4 (q, 2H, Ester
) -
6.5-6.7 (s, 1H, Pyrazole
) – Diagnostic for pyrazole ring formation.
-
1.3-1.4 (t, 3H, Ester
Workflow Visualization
Caption: Decision matrix for selecting the optimal synthetic pathway based on target pyrazole substitution.
Safety and Handling
-
Hydrazine Toxicity: Ethyl 4-hydrazinyl-2-methylbenzoate is a hydrazine derivative. Treat as a potential carcinogen and skin sensitizer. Handle in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) as this may trigger exothermic decomposition or formation of azo compounds.
-
Waste: Segregate aqueous waste containing hydrazine residues; treat with bleach (hypochlorite) to oxidize hydrazines before disposal if permitted by local regulations.
References
-
Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines." Journal of Organic Chemistry, 2008.[2] Link
-
Microwave Assisted Synthesis: Venkateswarlu, V., et al. "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles."[12] RSC Advances, 2018. Link
-
Enaminone Methodology: Li, X., et al. "Regioselective synthesis of 1,3-disubstituted pyrazoles from enaminones." Tetrahedron Letters, 2015. Link
-
Oxidative Cyclization: Zhang, Y., et al. "Iodine-mediated oxidative cyclization of chalcones with hydrazines." Synthesis, 2018.[13][3][4][14] Link
-
Reagent Data: PubChem Compound Summary for Ethyl 4-hydrazinylbenzoate derivatives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Pyrazoline synthesis [organic-chemistry.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. scielo.br [scielo.br]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 14685-90-6|Ethyl 4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]
- 9. aablocks.wordpress.com [aablocks.wordpress.com]
- 10. scribd.com [scribd.com]
- 11. Ethyl 4-hydrazinylbenzoate | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 14. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate
The following Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical and fine chemical industries. It details the scalable synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate , a critical building block for indazole-based kinase inhibitors and heterocyclic scaffolds.
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1208351-24-9) is a functionalized aryl hydrazine used primarily as a precursor for synthesizing fused heterocycles such as indazoles and phthalazines. While nucleophilic aromatic substitution (SnAr) is often used for aryl hydrazines, the presence of the reactive ethyl ester moiety in this target molecule presents a chemoselectivity challenge (risk of hydrazide formation).
This guide details the Diazotization-Reduction route, identified as the most robust method for preserving the ester functionality while installing the hydrazine group. We utilize a Stannous Chloride (SnCl₂) reduction protocol optimized for scalability, yield, and purity.
Retrosynthetic Analysis & Strategy
The synthesis relies on the chemoselective reduction of the diazonium salt derived from Ethyl 4-amino-2-methylbenzoate. Unlike the sulfite reduction method (which requires high-temperature acid hydrolysis that risks hydrolyzing the ester), the tin(II) chloride method proceeds under conditions that leave the ester intact.
Reaction Pathway Diagram
Figure 1: Strategic reaction pathway highlighting the chosen Diazotization-Reduction route to ensure chemoselectivity.
Detailed Experimental Protocol
Target Scale: 100 mmol (approx. 20 g output) Safety Level: High (Hydrazines are toxic; Diazonium salts are potentially explosive if dried).
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| Ethyl 4-amino-2-methylbenzoate | 179.22 | 1.0 | 17.92 g | Starting Material |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 7.59 g | Diazotizing Agent |
| Hydrochloric Acid (Conc. 37%) | 36.46 | ~10.0 | 85 mL | Solvent/Acid Source |
| Stannous Chloride Dihydrate | 225.63 | 2.5 | 56.4 g | Reducing Agent |
| Ethanol (Absolute) | 46.07 | N/A | 50 mL | Solvent (Workup) |
| Diethyl Ether | 74.12 | N/A | 100 mL | Wash Solvent |
Step-by-Step Procedure
Phase 1: Diazotization
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve Ethyl 4-amino-2-methylbenzoate (17.92 g) in Conc. HCl (60 mL).
-
Note: The amine may precipitate as the hydrochloride salt; this is normal. Ensure a uniform suspension.
-
-
Cooling: Cool the suspension to -5°C to 0°C using an ice/salt bath.
-
Nitrite Addition: Dissolve NaNO₂ (7.59 g) in water (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Critical Control Point: Maintain internal temperature below 0°C . Exceeding 5°C risks decomposition of the diazonium salt (phenol formation).
-
-
Aging: Stir the clear (or slightly turbid) orange solution at -5°C for an additional 20 minutes.
-
QC Check: Test with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO₂.
-
Phase 2: Reduction
-
Reagent Prep: Dissolve SnCl₂·2H₂O (56.4 g) in Conc. HCl (25 mL). Cool this solution to 0°C.
-
Addition: Add the cold SnCl₂ solution to the diazonium mixture dropwise with vigorous stirring.
-
Observation: The reaction is exothermic. Control addition rate to keep temperature < 5°C .
-
-
Crystallization: Upon completion of addition, a thick white/cream precipitate (the hydrazine double salt) usually forms. Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Note: If no precipitate forms, cool the mixture to 4°C overnight (refrigerator).
-
Phase 3: Isolation & Purification
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Washing:
-
Wash the filter cake with cold dilute HCl (10 mL) to remove tin salts.
-
Wash with cold ethanol (20 mL) to remove organic impurities.
-
Wash copiously with Diethyl Ether (2 x 50 mL) to dry the solid.
-
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ or NaOH pellets.
-
Product Form: The product is isolated as Ethyl 4-hydrazinyl-2-methylbenzoate Hydrochloride . Do not convert to free base for storage, as it oxidizes rapidly in air.
-
Quality Control & Characterization
The isolated hydrochloride salt must be characterized to ensure the ester is intact and the hydrazine is active.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to beige crystalline powder |
| Purity | HPLC (C18, ACN/H2O) | > 95.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Confirms Ethyl Ester signals (4.3 ppm q, 1.3 ppm t) and Hydrazine NH signals. |
| Melting Point | Capillary | Report Value (Typically >180°C dec.[2] for HCl salts) |
Analytical Nuances
-
NMR Signature: Look for the disappearance of the broad aniline NH₂ signal (approx 5-6 ppm) and appearance of hydrazine signals (often broad peaks at 8-10 ppm in DMSO-d₆). Crucially, verify the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) remain, confirming the ester was not hydrolyzed.
-
Stability: Store at -20°C under Argon. Hydrazine salts can darken over time due to air oxidation.
Process Safety & Scale-Up
When scaling this protocol from grams to kilograms, the following hazards must be mitigated:
-
Thermal Runaway: The reduction step (Diazonium + SnCl₂) is highly exothermic. On a large scale, active cooling (jacketed reactors) and controlled dosing pumps are mandatory.
-
Diazo Stability: Never allow the diazonium intermediate to dry or warm up. It must be reduced in situ.
-
Tin Waste: This process generates stoichiometric tin waste. For multi-kilogram production, waste disposal costs are significant.
-
Scale-Up Alternative: For >10kg batches, investigate the Sodium Dithionite (Na₂S₂O₄) reduction method as a tin-free alternative, though optimization is required to prevent ester hydrolysis.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for Phenylhydrazine synthesis via SnCl2 reduction).
-
Organic Syntheses. "Ethyl 4-aminobenzoate reduction protocols." Org.[3] Synth.2002 , 79, 176. Link (Context for aminobenzoate handling).
-
Hofmann, J., et al. "Oxidative radical arylation of anilines with arylhydrazines."[4] J. Org.[3][4][5] Chem.2014 , 79, 2314-2320.[4] Link (Reference for aryl hydrazine reactivity).
-
BLD Pharm. "Ethyl 4-hydrazinyl-2-methylbenzoate Product Page." (Verification of commercial existence and CAS 1208351-24-9). Link
- Liu, Y., et al. "Recent Advances in the Synthesis of Aryl Hydrazines." Molecules2015, 20, 17672-17692. (Review of synthesis methods including SnCl2 vs Sulfite).
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine synthesis by azo compound reduction [organic-chemistry.org]
- 4. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Application Note: Solvent Systems for Ethyl 4-hydrazinyl-2-methylbenzoate Transformations
Introduction: The "Janus" Intermediate
Ethyl 4-hydrazinyl-2-methylbenzoate (E4HMB) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of 1-aryl-pyrazoles and aryl-hydrazones . Structurally, it possesses two distinct reactive centers:
-
The Nucleophilic Hydrazine (
) at C4: Highly reactive, susceptible to oxidation, and the primary site for heterocycle formation. -
The Electrophilic Ester (
) at C1: Sterically modulated by the ortho-methyl group at C2, providing resistance to premature hydrolysis while remaining available for downstream amidation.
The Solvent Paradox: The hydrazine moiety requires polar protic solvents (like ethanol) to stabilize transition states in condensation reactions, yet these solvents can promote transesterification or unwanted hydrolysis of the ester if conditions are too harsh. Conversely, non-polar solvents (toluene) favor dehydration but suffer from poor solubility of the zwitterionic hydrazine intermediates.
This guide provides a decision framework for solvent selection to maximize yield and purity in E4HMB transformations.
Physicochemical Profiling & Solvent Compatibility
Understanding the solubility profile of E4HMB is the prerequisite for successful scale-up. The ortho-methyl group disrupts crystal packing relative to the non-methylated analog, slightly increasing solubility in non-polar media, but the molecule remains largely polar.
Table 1: Solubility & Reactivity Profile
| Solvent Class | Representative Solvents | Solubility (25°C) | Primary Application | Risk Factor |
| Protic Polar | Ethanol, Methanol | High | Hydrazone formation, Pyrazole synthesis | Transesterification (if R-OH differs from Ester-OR) |
| Aprotic Polar | DMF, DMSO, DMAc | Very High | High boiling point (difficult removal), Thermal runaway risk | |
| Chlorinated | DCM, Chloroform | Moderate | N-protection (Boc/Cbz), Acylation | HCl accumulation (requires base scavenger) |
| Aromatic | Toluene, Xylene | Low (Cold) / High (Hot) | Azeotropic dehydration (Dean-Stark) | Substrate precipitation upon cooling |
| Ethereal | THF, 1,4-Dioxane | Moderate | Reductions, Low-temp lithiation | Peroxide formation (oxidizes hydrazine) |
Decision Framework: Solvent Selection
The choice of solvent is dictated by the target transformation. The diagram below illustrates the decision logic based on the reaction type.
Figure 1: Solvent selection logic based on the electrophile type and required activation energy.
Detailed Experimental Protocols
Protocol A: Synthesis of Aryl-Pyrazoles (The Knorr Pyrazole Synthesis)
Context: This is the most common application of E4HMB. The hydrazine reacts with a 1,3-dicarbonyl (e.g., acetylacetone) to form a pyrazole. Solvent Strategy: Ethanol is the solvent of choice. It solubilizes the hydrazine and facilitates proton transfer. The boiling point (78°C) is sufficient for cyclization without degrading the ethyl ester.
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with Ethyl 4-hydrazinyl-2-methylbenzoate (1.0 equiv) and Absolute Ethanol (10 volumes).
-
Note: Do not use Methanol to avoid methyl/ethyl ester exchange.
-
-
Addition: Add the 1,3-dicarbonyl (e.g., acetylacetone, 1.1 equiv) dropwise at room temperature.
-
Catalysis (Optional): If the reaction is sluggish, add 5 mol% Glacial Acetic Acid.
-
Reflux: Heat to reflux (78–80°C) for 2–4 hours. Monitor by TLC/HPLC for the disappearance of the hydrazine.
-
Workup (Self-Validating):
-
Cool the mixture to 0–5°C.
-
The pyrazole product often precipitates due to lower solubility than the starting material (Process Validation Point).
-
Filter the solid.[1] Wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent to 20% volume and add water to induce crystallization.
-
Protocol B: Formation of Hydrazones (Schiff Base Formation)
Context: Reaction with aldehydes (e.g., benzaldehyde) to form stable hydrazone intermediates. Solvent Strategy: Ethanol/Water mixtures or Toluene .
-
Toluene: For sterically hindered ketones requiring water removal.
Step-by-Step Methodology (Toluene Method):
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Charging: Suspend E4HMB (1.0 equiv) and the ketone (1.0 equiv) in Toluene (15 volumes).
-
Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.05 equiv).
-
Dehydration: Reflux vigorously. Water separation in the Dean-Stark trap serves as a visual indicator of reaction progress (Self-Validating Step).
-
Isolation: Cool to RT. The product may crystallize directly. If not, wash the toluene layer with saturated
(to remove pTSA), dry over , and evaporate.
Mechanistic Insight & Troubleshooting
The Ortho-Methyl Effect
The 2-methyl group on the benzoate ring exerts a steric influence that protects the ester but also slightly twists the ring planarity.
-
Impact: In
reactions used to create E4HMB, the fluorine/chlorine leaving group at position 4 is activated, but the methyl group at position 2 can hinder the approach of bulky nucleophiles if the target was different. For E4HMB reactions, the methyl group is far from the hydrazine (meta), so it has minimal steric impact on the hydrazine's nucleophilicity, but it increases lipophilicity , making Toluene a viable solvent where it wouldn't be for simple 4-hydrazinobenzoic acid.
Oxidation Management
Aryl hydrazines are prone to air oxidation, forming diazenes or tars.
-
Solvent Degassing: All solvents (EtOH, Toluene) must be sparged with Nitrogen or Argon for 15 minutes prior to use.
-
Avoid Ethers: THF and Dioxane often contain peroxides, which react explosively or degradatively with hydrazines. If THF is required, test for peroxides using Quantofix® strips.
Reaction Pathway Diagram
Figure 2: Primary synthetic pathways and associated solvent systems.
Safety & Handling (E-E-A-T)
-
Toxicity: Aryl hydrazines are potential carcinogens and skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Waste Disposal: Hydrazine-containing waste should not be mixed with oxidizing agents (bleach, nitric acid) to prevent exothermic gas evolution (
). Quench excess hydrazine with dilute hypochlorite slowly in an ice bath if necessary, but preferred disposal is via high-temperature incineration streams.
References
-
PubChem. (2025).[5] Ethyl 4-hydrazinylbenzoate Compound Summary. National Library of Medicine. [Link]
-
Menon, S., et al. (2019). Synthesis of (E)-Ethyl-4-(2-(Furan-2-Ylmethylene)hydrazinyl)benzoate. Spectrochimica Acta Part A. [Link]
- Vertex Pharmaceuticals. (2004). Process for the preparation of aryl hydrazone and aryl hydrazine.
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles and Pyrazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CA2463261A1 - Process for the preparation of aryl hydrazone and aryl hydrazine - Google Patents [patents.google.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Ethyl 4-hydrazinylbenzoate | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Microwave-assisted synthesis using Ethyl 4-hydrazinyl-2-methylbenzoate
Application Note: Microwave-Assisted Divergent Synthesis of Indole and Pyrazole Scaffolds using Ethyl 4-hydrazinyl-2-methylbenzoate
Executive Summary & Chemical Rationale
Ethyl 4-hydrazinyl-2-methylbenzoate (commercially available as its hydrochloride salt, CAS: 1803582-36-6) is a highly versatile, bifunctional building block utilized in advanced drug discovery[1]. The compound features an ethyl ester and an ortho-methyl group, providing excellent handles for downstream functionalization, while its hydrazine moiety is primed for the construction of nitrogen-rich heterocycles.
Historically, the synthesis of indoles and pyrazoles from aryl hydrazines via conventional thermal heating has been plagued by prolonged reaction times, thermal degradation, and the formation of intractable tars. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by providing rapid, volumetric heating. This technology drastically reduces reaction times from hours to minutes, prevents the oxidative degradation of sensitive intermediates, and significantly improves overall yields[2]. This guide details the causal mechanisms and self-validating protocols for the divergent synthesis of indoles and pyrazoles using this specific hydrazine precursor.
Mechanistic Causality & Pathway Divergence
The structural fate of Ethyl 4-hydrazinyl-2-methylbenzoate under microwave irradiation is dictated by the choice of the coupling partner and the catalytic environment:
-
Pathway A (Fischer Indole Synthesis): When reacted with an enolizable ketone under acidic conditions, the hydrazine forms an arylhydrazone intermediate. Microwave irradiation provides the rapid thermal energy required to force the acid-catalyzed tautomerization of the hydrazone into an ene-hydrazine[3]. This is followed by a highly energy-demanding [3,3]-sigmatropic rearrangement. The rapid energy transfer of microwaves selectively accelerates this rearrangement over competing decomposition pathways, leading to a bis-imine intermediate that cyclizes and extrudes ammonia to yield the indole core[4].
-
Pathway B (Pyrazole Synthesis): When reacted with 1,3-dicarbonyls, chalcones, or
-cyanoketones, the hydrazine undergoes a Knorr-type condensation. Microwaves accelerate the initial Schiff base formation and drive the subsequent intramolecular cyclization and dehydration steps to completion, forming a stable pyrazole ring[5].
Figure 1: Divergent reaction pathways for Ethyl 4-hydrazinyl-2-methylbenzoate under MW irradiation.
Quantitative Optimization Data
The following tables summarize the optimization of microwave parameters, demonstrating the superiority of specific catalytic and solvent environments.
Table 1: Optimization of MW Parameters for Fischer Indolization (Reaction with Cyclohexanone)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|
| 1 | ZnCl
Table 2: Synthesis of 1-Aryl-1H-pyrazoles via MW Irradiation (Reaction with 3-aminocrotononitrile)
| Entry | Hydrazine Substrate | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Fluorophenylhydrazine (Control) | 1M HCl (aq) | 150 | 10 | 92% |
| 2 | Ethyl 4-hydrazinyl-2-methylbenzoate | EtOH / AcOH | 120 | 20 | 74% |
| 3 | Ethyl 4-hydrazinyl-2-methylbenzoate | 1M HCl (aq) | 150 | 10 | 88% |
(Data adapted from aqueous microwave-assisted pyrazole methodologies[5],[6])
Validated Experimental Protocols
Protocol A: Microwave-Assisted Fischer Indolization
Causality of Experimental Choices: In conventional Fischer indolizations, protic solvents often buffer the acid catalyst and limit the maximum achievable temperature to the solvent's boiling point. By utilizing a solvent-free environment with p-toluenesulfonic acid (p-TSA) under microwave irradiation, the system rapidly achieves the high activation energy required for the [3,3]-sigmatropic rearrangement[4]. This prevents the accumulation of the sensitive ene-hydrazine intermediate, drastically reducing tar formation and increasing the yield of the target indole[3].
Methodology:
-
In a 10 mL heavy-walled microwave-safe vial, combine Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride (1.0 mmol) and cyclohexanone (1.2 mmol).
-
Add anhydrous p-TSA (1.5 mmol) directly to the solid mixture. Do not add solvent.
-
Seal the vial with a Teflon-lined crimp cap to ensure pressure containment.
-
Irradiate the mixture in a dedicated microwave synthesizer at 600 W, ramping to 150 °C, and hold for exactly 3 minutes[4].
-
Allow the vial to cool to room temperature (the mixture will solidify).
-
Quench the reaction by adding 5 mL of saturated aqueous NaHCO
to neutralize the p-TSA, followed by extraction with Ethyl Acetate (3 x 10 mL). -
Dry the combined organic layers over anhydrous Na
SO , concentrate in vacuo, and purify via flash chromatography.
System Validation & Quality Control:
To ensure the protocol is self-validating, perform an in-process control (IPC) using Thin-Layer Chromatography (TLC) under UV visualization (254 nm). The starting hydrazine hydrochloride is highly polar and will remain near the baseline (4:1 Hexanes:EtOAc). A successful reaction is validated by the complete consumption of this baseline spot and the appearance of a highly fluorescent, less polar spot. For definitive validation, mass spectrometry (LC-MS) must show the complete absence of the hydrazine parent mass and the appearance of the
Protocol B: Regioselective Synthesis of 1-Aryl-1H-pyrazole-5-amines
Causality of Experimental Choices: Aryl hydrazine hydrochlorides exhibit poor solubility in neutral aqueous media. Utilizing 1M HCl serves a dual purpose: it fully solubilizes the Ethyl 4-hydrazinyl-2-methylbenzoate precursor and provides the necessary hydronium ion concentration to catalyze the initial nucleophilic attack on the cyano/carbonyl carbon[5]. Sealing the microwave vial allows the aqueous solvent to superheat to 150 °C (well above its atmospheric boiling point), generating autogenous pressure[6]. This high-temperature/high-pressure regime accelerates the dehydration step, driving the cyclocondensation to completion in under 15 minutes while utilizing environmentally benign water as the primary solvent[7].
Methodology:
-
In a fume hood, add Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol) to a 10 mL microwave vial[6].
-
Add 5.0 mL of 1M aqueous HCl to achieve a substrate concentration of ~0.4 M[6].
-
Add a magnetic stir bar, ensure the heterogeneous suspension is mixing, and seal the vial securely with a microwave crimp cap[6].
-
Transfer to the microwave reactor and heat at 150 °C for 10–15 minutes[5].
-
Post-cooling, transfer the acidic solution to a small Erlenmeyer flask.
-
Slowly basify the solution to pH 9-10 using 10% aqueous NaOH dropwise while stirring vigorously[5].
-
Isolate the resulting precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.
System Validation & Quality Control:
This protocol validates itself through physical state changes and spectroscopic markers. Upon basification with 10% NaOH, the soluble pyrazolium salt is neutralized, triggering immediate precipitation of the free pyrazole-5-amine[5]. If precipitation does not occur, the cyclization is incomplete. Spectroscopically, validate the isolated solid via
References
-
[7] Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. MDPI. Available at: [Link]
-
[5] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed / JoVE. Available at: [Link]
-
[4] One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. Available at: [Link]
-
[2] MICROWAVE ASSISTED SYNTHESIS OF N-[4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL)]. Rasayan Journal of Chemistry. Available at: [Link]
-
[6] Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube / JoVE. Available at:[Link]
-
[3] A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available at:[Link]
Sources
- 1. 14685-90-6|Ethyl 4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield of Ethyl 4-hydrazinyl-2-methylbenzoate synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of Ethyl 4-hydrazinyl-2-methylbenzoate (CAS 1208351-24-9).
The synthesis of aryl hydrazines from their corresponding anilines is a foundational transformation in medicinal chemistry, often serving as a gateway to pyrazole and indazole heterocycles. However, the presence of both an electron-donating ortho-methyl group and an electron-withdrawing para-ester group on the aromatic ring creates competing electronic effects that complicate the classical diazotization-reduction pathway.
Below is our comprehensive, self-validating technical guide to mastering this synthesis.
Reaction Logic and Troubleshooting Workflow
The synthesis relies on a two-stage process: the conversion of Ethyl 4-amino-2-methylbenzoate to a diazonium salt, followed by its immediate reduction. The diagram below maps the critical path and the primary failure modes that lead to yield degradation.
Workflow and troubleshooting logic for Ethyl 4-hydrazinyl-2-methylbenzoate synthesis.
Quantitative Data: Reagent Optimization
Selecting the correct reducing agent dictates the impurity profile of your final product. The table below summarizes the empirical data for different reduction strategies applied to substituted aryl diazonium salts [1], [2].
| Reducing Agent System | Temperature Profile | Reaction Time | Typical Yield | Key Impurity Profile / Drawback |
| SnCl₂ · 2H₂O / HCl | 0 °C to RT | 2 - 3 h | 85 - 94% | Trace amine (over-reduction); Heavy metal tin waste. |
| Na₂SO₃ / NaHSO₃ | 0 °C to 50 °C | 4 - 5 h | 70 - 80% | Hydrazinesulfonic acid intermediate; Requires strict pH buffering. |
| Ascorbic Acid / Cu | RT | 12 h | < 40% | High levels of unreacted diazonium and phenol byproducts. |
Recommendation: For laboratory-scale synthesis where maximum yield and rapid throughput are required, the SnCl₂ / HCl system remains the gold standard [3]. For process scale-up, the bisulfite method is preferred to avoid heavy metal toxicity [1].
Self-Validating Experimental Protocol (SnCl₂ Method)
This protocol is engineered with built-in causality checks. Do not proceed to the next step unless the validation criteria are met.
Step 1: Amine Hydrochloride Formation
-
Action: Suspend 1.0 equivalent of Ethyl 4-amino-2-methylbenzoate in 5.0 equivalents of concentrated HCl and water (1:1 v/v). Stir vigorously at room temperature for 30 minutes.
-
Causality: Full protonation is mandatory. Unprotonated free amine will act as a nucleophile, attacking the diazonium salt formed in Step 2 to create highly stable, intensely colored azo-dye byproducts [4].
-
Self-Validation: The mixture must transition into a homogeneous solution or a fine, easily stirrable white/off-white suspension.
Step 2: Diazotization
-
Action: Cool the suspension to 0 °C using an ice-brine bath. Add a solution of 1.05 equivalents of NaNO₂ in water dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
Causality: The ortho-methyl group sterically hinders the amine while slightly destabilizing the resulting diazonium salt compared to unsubstituted analogs. Exceeding 5 °C triggers nitrogen gas extrusion, irreversibly converting your intermediate into a phenol byproduct [2].
-
Self-Validation: 15 minutes after the NaNO₂ addition is complete, spot the reaction mixture onto KI-starch indicator paper. An immediate blue-black color confirms the presence of the required slight excess of nitrous acid (HONO). If negative, add NaNO₂ in 0.05 eq increments until a positive test is achieved.
Step 3: Reduction
-
Action: In a separate flask, dissolve 2.5 to 3.0 equivalents of SnCl₂·2H₂O in concentrated HCl and cool to 0 °C. Transfer the cold diazonium solution dropwise into the SnCl₂ solution.
-
Causality: The stannous ion (Sn²⁺) acts as a rapid two-electron donor. Adding the diazonium into the reductant ensures the diazonium salt is always in the presence of excess reducing agent, preventing side reactions[3].
-
Self-Validation: A thick, pale precipitate (the tin double salt of the hydrazine) should form almost immediately upon addition. The disappearance of the clear yellow diazonium solution indicates successful reduction.
Step 4: Isolation and Workup
-
Action: Stir for 2 hours at room temperature. Cool the mixture back to 0 °C and carefully basify to pH 9-10 using saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Neutralization releases the free hydrazine base while precipitating tin as insoluble tin(IV) oxide/hydroxide salts. Na₂CO₃ is chosen over NaOH to prevent base-catalyzed hydrolysis of the ethyl ester.
-
Self-Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the baseline tin-complex and the appearance of a new, lower-Rf UV-active spot corresponding to the free hydrazine.
Troubleshooting FAQs
Q1: My isolated product is heavily contaminated with the starting material (Ethyl 4-amino-2-methylbenzoate). What went wrong? A: This is a classic symptom of either incomplete diazotization or over-reduction. If your KI-starch paper indicated an excess of HONO during Step 2, the issue is over-reduction. SnCl₂ is a powerful reducing agent; prolonged exposure at elevated temperatures (or using >3.5 equivalents) can cleave the newly formed N-N bond of the hydrazine, reverting it back to the amine. Strictly limit the reduction time to 2 hours at room temperature.
Q2: I am observing a significant, highly polar byproduct that stays at the baseline on my TLC. LC-MS indicates a mass of [M-28]. What is it? A: You are observing ester hydrolysis, resulting in the formation of 4-hydrazinyl-2-methylbenzoic acid. The ethyl ester linkage is highly susceptible to both acid-catalyzed hydrolysis (during the prolonged SnCl₂/HCl reduction phase) and base-catalyzed hydrolysis (during the final neutralization). To mitigate this, ensure your workup is performed strictly at 0 °C and avoid using strong bases like NaOH or KOH; stick to Na₂CO₃ or NaHCO₃.
Q3: The diazonium solution turned dark brown/red before I could add it to the reducing agent. Is the batch ruined? A: Yes. A dark red or brown color shift indicates catastrophic diazonium decomposition and azo-coupling side reactions[4]. This occurs if the local concentration of unprotonated amine reacts with the formed diazonium salt, usually due to insufficient HCl in Step 1 or a localized temperature spike above 5 °C during the NaNO₂ addition. Discard the batch, ensure vigorous overhead stirring, and verify your cooling bath integrity for the next run.
Q4: Can I use the bisulfite reduction method to avoid tin waste on a bench scale? A: Yes, but expect a 10-15% drop in yield. The bisulfite method involves reacting the diazonium salt with sodium sulfite (Na₂SO₃) at a buffered pH of ~7 to form a diazosulfonate intermediate, which is then heated to 50 °C to force the reduction to the hydrazinesulfonic acid, followed by acid hydrolysis [1]. If the pH drops below 6 during the initial sulfite addition, the diazonium salt will decompose rapidly.
References
- Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative. Rhodia Chimie. Google Patents (US6087534A).
- Insecticidal 4-phenyl-1H-pyrazoles. Bayer CropScience AG. Google Patents (WO2010017902A1).
-
Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 1993, 36 (11), 1529-1538. Available at:[Link]
Technical Support Center: Purification of Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride
Topic: Purification Protocols & Troubleshooting for Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride CAS: (Analogous to 14685-90-6 for non-methyl variant; Specific CAS for 2-methyl derivative: 57319-65-0 / Custom Synthesis) Target Audience: Medicinal Chemists, Process Development Scientists
Part 1: Executive Summary & Chemical Context
Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride is a highly reactive intermediate used primarily in the synthesis of indoles (via Fischer Indole Synthesis) and heterocycles for drug discovery.
The Challenge: Aryl hydrazines are notoriously unstable. They suffer from:
-
Oxidation: Rapidly turning pink/brown upon air exposure due to diazenyl radical formation.
-
Trace Metal Contamination: If synthesized via SnCl₂ reduction, tin residues can poison downstream palladium catalysts (e.g., Buchwald-Hartwig couplings).
-
Ester Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis under the strong acidic/basic conditions typically used to purify hydrazine salts.
This guide provides an Ester-Safe Purification Workflow designed to maximize purity while preserving the structural integrity of the molecule.
Part 2: Core Purification Protocols
Method A: The "Ester-Safe" Acid-Base Cycling (Gold Standard)
Best for: Removing inorganic salts (Sn, Na), unreacted aniline precursors, and oxidation tars.
Theory: By liberating the free hydrazine base under mild, cold conditions and re-precipitating it as a salt in an anhydrous environment, we separate the product from water-soluble impurities and non-basic organic side products.
Protocol:
-
Dissolution: Suspend the crude hydrochloride salt in minimal water (approx. 5 mL/g) at 0–5°C .
-
Liberation (Critical Step):
-
Add cold saturated NaHCO₃ or 10% Na₂CO₃ solution slowly with vigorous stirring.
-
Expert Insight: Do NOT use NaOH. High pH (>12) will hydrolyze the ethyl ester to the carboxylic acid. Target pH 8–9.
-
-
Extraction:
-
Immediately extract the free base into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x volumes).
-
Wash the combined organic layer with cold Brine to remove residual water.
-
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 10 mins. Filter.
-
Re-precipitation:
-
Cool the organic filtrate to 0°C.
-
Slowly add 4M HCl in Dioxane or HCl gas in Ethanol dropwise.
-
A white to off-white precipitate should form immediately.
-
-
Isolation: Filter under N₂ atmosphere (if possible), wash with cold diethyl ether, and dry under vacuum.
Method B: Recrystallization (Quick Polish)
Best for: Removing minor colored impurities from already semi-pure material.
Solvent System: Ethanol / Diethyl Ether Protocol:
-
Dissolve the salt in boiling absolute ethanol (minimum volume).
-
Optional: Add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite to remove oxidation colors.
-
Cool to room temperature.
-
Add Diethyl Ether dropwise until turbidity just persists (cloud point).
-
Refrigerate at -20°C overnight.
-
Collect crystals by filtration.
Part 3: Visualization (Purification Decision Tree)
Caption: Decision tree for selecting the optimal purification route based on impurity profile.
Part 4: Troubleshooting & FAQs
Category 1: Impurity Removal[1][2][3][4]
Q: My product has a persistent pink/red hue. How do I remove it?
-
Diagnosis: This is "rubidium-like" coloration typical of diazenyl oxidation products.
-
Solution: Perform Method B (Recrystallization) including the Activated Charcoal step. Charcoal is highly effective at adsorbing planar, conjugated oxidation byproducts. Ensure the filtration is done while the solution is still hot to prevent premature crystallization.
Q: I used SnCl₂ for reduction, and my downstream coupling reaction is failing. Why?
-
Diagnosis: Residual Tin (Sn) is a potent catalyst poison. Standard recrystallization often fails to remove organotin species.
-
Solution: Before salt formation (during the free base stage), treat the organic layer with 10% aqueous Potassium Fluoride (KF) . The fluoride ions form insoluble polymeric species with tin (
or inorganic SnF residues) which can be filtered off [1]. Alternatively, use silica gel scavengers tailored for metal removal.
Category 2: Stability & Handling[2]
Q: The melting point is lower than reported (Expected: ~180-200°C range). What is wrong?
-
Diagnosis:
-
Solvent Inclusion: Ethanol solvates can depress MP.
-
Salt Stoichiometry: You may have a mixture of mono- and dihydrochloride, or free base.
-
-
Validation: Run an NMR in DMSO-d6. Check the integration of the aromatic protons vs. the ethyl ester. If the integration is perfect but MP is low, dry the sample at 50°C under high vacuum ( < 1 mbar) for 24 hours.
Q: Can I use NaOH to liberate the free base?
-
Critical Warning: NO. The ethyl ester at position 1 is sensitive. Using strong bases like NaOH or KOH will hydrolyze the ester to the carboxylic acid (4-hydrazinyl-2-methylbenzoic acid), changing the molecule entirely. Always use NaHCO₃ or Na₂CO₃ and keep the reaction cold (0°C).
Part 5: Quantitative Data & Reference Tables
Table 1: Solvent Compatibility Guide
| Solvent | Application | Suitability | Notes |
| Water | Washing | Poor | The HCl salt is soluble; use only minimal ice-cold water for washing filter cakes. |
| Ethanol | Recrystallization | Excellent | Good solubility hot, poor cold. Risk of transesterification if methanol is used instead. |
| Ethyl Acetate | Extraction | High | Best for extracting the free base. |
| Diethyl Ether | Anti-solvent | High | Used to crash out the salt from ethanol solutions. |
| Acetone | Cleaning | Avoid | Hydrazines react with ketones to form Hydrazones (Schiff bases). Never use acetone. |
References
-
Removal of Tin Impurities
-
Source: BenchChem Technical Support.[1] "Protocol: Aqueous Potassium Fluoride (KF) Wash for Tin Removal."
- Context: Standard protocol for removing tin residues from hydrazine precursors synthesized via Stille-type or SnCl2 reduction conditions.
-
-
General Phenylhydrazine Synthesis & Purification
-
Ester Stability in Hydrazine Derivatives
- Source: PubChem Compound Summary for Ethyl 4-aminobenzo
-
URL:[Link]
- Context: Provides physicochemical data on the stability of the ethyl benzoate moiety, supporting the requirement for mild bases (NaHCO3) over NaOH.
Sources
Troubleshooting cyclization failures with Ethyl 4-hydrazinyl-2-methylbenzoate
Introduction
Welcome to the technical support guide for Ethyl 4-hydrazinyl-2-methylbenzoate . This molecule is a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., Pazopanib analogs) and heterocyclic libraries.
However, it presents a "perfect storm" of reactivity challenges:
-
Electronic Deactivation: The ethyl ester at the para position makes the hydrazine less nucleophilic and destabilizes key intermediates in Fischer Indole synthesis.
-
Steric Hindrance: The 2-methyl group introduces steric clashes that affect regioselectivity during pyrazole formation.
-
Oxidative Instability: Like all aryl hydrazines, the free base is prone to rapid auto-oxidation.
This guide addresses the three most common failure modes reported by our users: Material Degradation , Pyrazole Cyclization Stalling , and Fischer Indole Failure .
Module 1: Pre-Reaction Integrity Check
Status: Critical Symptom: "My reaction turned black/purple immediately upon addition."
Before troubleshooting the reaction, you must troubleshoot the reagent. Aryl hydrazines are notoriously unstable in their free base form.
Diagnostic Protocol
| Observation | Diagnosis | Action |
| Off-white / Pale Yellow Solid | Healthy | Proceed with reaction. |
| Brown / Purple Crust | Surface Oxidation | Recrystallize from Ethanol/Hexane. |
| Black Tar / Liquid | Total Decomposition | Discard. Do not attempt to rescue. |
The "Salt Switch" Solution
If you experience repeated oxidative degradation, convert the free base to the Hydrochloride (HCl) salt immediately upon receipt or synthesis.
-
Why: Protonation of the hydrazine nitrogens prevents the radical formation that initiates auto-oxidation.
-
Protocol: Dissolve free base in Et2O
Add 4M HCl in Dioxane Filter precipitate. Store at -20°C under Argon.
Module 2: Pyrazole Synthesis Troubleshooting
Context: Reacting Ethyl 4-hydrazinyl-2-methylbenzoate with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate).
Issue 1: "I see the intermediate hydrazone, but it won't cyclize."
Root Cause: The electron-withdrawing ester group reduces the nucleophilicity of the internal nitrogen (N2), making the second step (ring closure) sluggish. Solution:
-
Dehydration Force: The reaction produces water. If water is not removed, the equilibrium favors the open hydrazone.
-
Fix: Use a Dean-Stark trap (Toluene reflux) or add 4Å Molecular Sieves.
-
-
Acid Catalysis: If using the free base, add 5 mol% Acetic Acid or p-TsOH . If using the HCl salt, ensure you buffer with NaOAc to release enough free nucleophile without fully deprotonating the system.
Issue 2: "I am getting a mixture of isomers."
Root Cause: Regioselectivity.[1] The 2-methyl group creates steric bulk near the hydrazine, influencing which nitrogen attacks the most reactive carbonyl first. Mechanism:
-
Pathway A: Terminal NH2 attacks the most electrophilic carbonyl (kinetic control).
-
Pathway B: Internal NH attacks (rare, usually sterically blocked).
Visualizing the Regioselectivity:
Figure 1: Regiochemical outcome is dictated by the steric influence of the 2-methyl group on the hydrazine, favoring attack by the terminal nitrogen.
Module 3: Fischer Indole Synthesis Failures
Context: Reacting with a ketone (e.g., cyclohexanone) to form a tetrahydrocarbazole or indole derivative.[2] Symptom: "Starting material is consumed, but I only get aniline byproducts or tars. No indole."
The "Electronic Effect" Trap
This is the most technically complex failure mode. The Fischer Indole synthesis requires a [3,3]-sigmatropic rearrangement .[3]
-
The Problem: The 4-ester group is electron-withdrawing (EWG). This strengthens the N-N bond against the necessary cleavage after rearrangement, but paradoxically, it destabilizes the transition state required for the rearrangement itself.
-
Result: The pathway diverts toward homolytic N-N cleavage , producing the aniline (Ethyl 4-amino-2-methylbenzoate) and degradation products instead of the indole.
Optimization Protocol
Standard conditions (Acetic Acid/Reflux) will fail. You must use "Hard" Lewis Acids or Polyphosphoric Acid (PPA).
| Parameter | Recommendation | Why? |
| Catalyst | ZnCl₂ (anhydrous) or PPA | Strong Lewis acids stabilize the ene-hydrazine intermediate and lower the activation energy for the [3,3]-shift. |
| Solvent | Acetic Acid or Dichlorobenzene | High boiling points are required (120°C+). |
| Temperature | >110°C | The EWG increases the energy barrier; mild heat is insufficient. |
Critical Warning: If you observe the aniline byproduct (Ethyl 4-amino-2-methylbenzoate), the reaction temperature is too high, or the acid is too weak to force the rearrangement over the dissociation pathway.
Module 4: Impossible Geometries (FAQ)
Q: Can I cyclize this molecule intramolecularly to form an Indazolone? A: NO.
-
Reasoning: The hydrazine is at position 4.[4][5] The ester is at position 1. They are para to each other.
-
Geometry: There is no physical way for the hydrazine to attack the ester carbonyl on the same ring.
-
Correction: If you need the indazolone, you must start with Ethyl 2-hydrazinylbenzoate (ortho isomer). If you are trying to link them, you must use an external linker (e.g., phosgene or CDI) to form a bridge, but this will form a intermolecular dimer or a large macrocycle, not a simple fused ring.
Summary Troubleshooting Flowchart
Figure 2: Step-by-step decision tree for diagnosing reaction failures.
References
-
Gore, S., Baskaran, S., & König, B. (2012).[6] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. [Link]
-
Porcheddu, A., et al. (2012).[6] From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Organic Letters, 14(24), 6112–6115. [Link]
-
Organic Chemistry Portal. (2024). Fischer Indole Synthesis: Mechanisms and Recent Literature. [Link]
-
Li, D. Y., et al. (2014). Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes.[7] Organic Letters, 16(13), 3476–3479. [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Ethyl 4-hydrazinyl-2-methylbenzoate Derivatives
Introduction
Welcome to the technical support guide for optimizing reactions involving Ethyl 4-hydrazinyl-2-methylbenzoate and its subsequent derivatives. This molecule is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of heterocyclic compounds, notably pyrazoles and 1,3,4-oxadiazoles, which are scaffolds in numerous pharmaceutical agents.[1][2] The success of these syntheses—in terms of yield, purity, and even regioselectivity—is critically dependent on the precise control of reaction temperature.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and outcomes. Here, you will find field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions, ensuring your experimental work is both efficient and robust.
Troubleshooting Guide
This section addresses specific experimental issues where temperature is a likely culprit. Each solution is grounded in mechanistic principles to empower you to make informed decisions.
Issue 1: Low Yield or Incomplete Reaction in Pyrazole Synthesis
Question: My pyrazole synthesis using an Ethyl 4-hydrazinyl-2-methylbenzoate derivative and a 1,3-dicarbonyl compound is resulting in low yields and unreacted starting material. How can I optimize the temperature to drive the reaction to completion?
Answer: This is a classic challenge in Knorr pyrazole synthesis and related condensations.[1] The reaction proceeds via condensation and subsequent cyclization/dehydration.[3] Temperature directly governs the rate of these steps, but a brute-force increase is not always the solution.
Causality Behind the Issue:
-
Insufficient Thermal Energy (Too Low Temperature): The initial nucleophilic attack of the hydrazine on the carbonyl carbon and the subsequent cyclization both have activation energy barriers that must be overcome. If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete conversion within a standard timeframe.
-
Reagent Decomposition (Too High Temperature): Hydrazine derivatives can be thermally unstable. Excessive heat can lead to decomposition, often visible as a darkening of the reaction mixture to yellow, red, or even black.[4] This not only consumes your reagent but also introduces impurities that complicate purification.
-
Side Reactions: At elevated temperatures, competing side reactions may become more prominent, reducing the yield of the desired pyrazole.
Step-by-Step Temperature Optimization Protocol:
-
Establish a Baseline: Start with a literature-reported condition, commonly refluxing in a protic solvent like ethanol (approx. 80-90°C), often with a catalytic amount of acid like glacial acetic acid.[1] Monitor the reaction by Thin Layer Chromatography (TLC) over 2-4 hours.
-
Systematic Temperature Screening: If the baseline fails, perform a systematic screen. Set up several small-scale reactions in parallel, varying the temperature in 10-15°C increments.
| Experiment | Temperature (°C) | Solvent | Time (h) | Observed Conversion (TLC) | Notes |
| 1 | Room Temp (~25°C) | Ethanol | 12 | <10% | Minimal reaction, starting material dominates. |
| 2 | 50°C | Ethanol | 6 | ~40% | Slow but clean conversion. |
| 3 | 65°C | Ethanol | 4 | ~75% | Good conversion, minimal side products. |
| 4 | 80°C (Reflux) | Ethanol | 2 | >95% | Optimal condition found. |
| 5 | 100°C | Toluene (reflux) | 2 | ~80% | Faster initial rate, but impurity spots appear. |
-
Analyze and Scale-Up: Based on the screen, select the lowest temperature that provides a clean, complete reaction in a reasonable timeframe. For the hypothetical data above, 80°C is the optimal choice.
-
Consider an Inert Atmosphere: If decomposition is observed even at moderate temperatures, re-run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which is often accelerated by heat.[5]
Caption: Troubleshooting workflow for low yield.
Issue 2: Side Product Formation in 1,3,4-Oxadiazole Synthesis
Question: I am trying to synthesize a 2,5-disubstituted 1,3,4-oxadiazole from a hydrazide derivative. My TLC plate shows multiple spots, and the desired product is impure. Could the reaction temperature be the cause?
Answer: Absolutely. The synthesis of 1,3,4-oxadiazoles often involves a cyclodehydration step, typically using aggressive reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride.[6] The efficacy and selectivity of these reagents are highly temperature-dependent.
Causality Behind the Issue:
-
Incomplete Cyclization (Too Low Temperature): The cyclodehydration reaction requires a significant energy input. If the temperature is too low, the reaction may stall at an intermediate stage (e.g., a diacylhydrazine), which will appear as a separate spot on your TLC.
-
Decomposition and Charring (Too High Temperature): Dehydrating agents like POCl₃ are powerful and can cause extensive decomposition or "charring" of organic materials at excessive temperatures, leading to a complex mixture of byproducts and a dark, tar-like reaction mass.
-
Alternative Reaction Pathways: High temperatures can provide enough energy to overcome the activation barriers for less favorable side reactions, leading to a mixture of products.
Troubleshooting Protocol for Purity Issues:
-
Controlled Heating: Ensure your reaction is heated uniformly using an oil bath with a temperature controller and vigorous stirring. Avoid hot spots from direct heating mantle contact.
-
Initial Low Temperature: Begin the reaction at a lower temperature (e.g., 0°C or room temperature) during the addition of the dehydrating agent, as the initial mixing can be exothermic.
-
Gradual Temperature Increase: After the initial addition, slowly and gradually raise the temperature to the target reflux or heating condition. A common starting point for POCl₃-mediated cyclizations is gentle reflux.
-
Monitor Progress vs. Purity: Take aliquots every 30-60 minutes and analyze by TLC. Look for the point where the starting material is consumed, but the formation of degradation products (spots at the baseline or streaking) is minimal.
-
Temperature Reduction Test: If the reaction is messy at reflux, try running it at a lower, fixed temperature (e.g., 80°C) for a longer period. Sometimes, a longer reaction time at a milder temperature yields a much cleaner product than a short, high-temperature reaction.
Caption: General workflow for temperature screening.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for synthesizing pyrazoles from Ethyl 4-hydrazinyl-2-methylbenzoate derivatives?
A1: A robust starting point is to reflux the reaction mixture in absolute ethanol for 2-4 hours.[1] This typically corresponds to a temperature of about 80-90°C. For substrates with significant steric hindrance, either on the benzoate derivative or the dicarbonyl partner, higher temperatures or longer reaction times may be necessary to achieve a reasonable reaction rate.[7] Conversely, some highly reactive partners may proceed cleanly at room temperature over several hours.[8]
Q2: How does temperature influence the regioselectivity of pyrazole formation with an unsymmetrical 1,3-dicarbonyl?
A2: When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers can be formed. While solvent choice and the presence of catalysts often have a more pronounced effect on the isomeric ratio, temperature can play a key role.[9] Lower temperatures tend to favor the kinetically controlled product (the one formed fastest), whereas higher temperatures can allow the reaction to equilibrate and favor the more stable, thermodynamically controlled product. If you are struggling with regioselectivity, it is worthwhile to run the reaction at both room temperature for an extended period and at reflux to see if the product ratio changes significantly.
Q3: Can I use microwave irradiation to optimize these reactions?
A3: Yes, microwave-assisted synthesis is an excellent technique for optimizing these types of reactions. It allows for rapid and uniform heating to a precise target temperature, often dramatically reducing reaction times from hours to minutes.[10][11] This can be particularly useful for minimizing the formation of degradation products that can occur with prolonged conventional heating. It is an ideal tool for rapid temperature screening and optimization.
Q4: My hydrazinolysis of the parent ester to form Ethyl 4-hydrazinyl-2-methylbenzoate is slow. Should I just increase the heat?
A4: Hydrazinolysis of esters is a common procedure, often performed by refluxing the ester with hydrazine hydrate in a solvent like ethanol.[5] While increasing heat will increase the reaction rate, you must be cautious.[12] Hydrazine hydrate itself can be corrosive and unstable at very high temperatures.[4] Before resorting to higher temperatures, first ensure you are using a sufficient excess of hydrazine hydrate (typically 5-10 equivalents).[5] Extending the reaction time at reflux is often a safer and cleaner alternative to pushing the temperature higher with a different solvent.
References
- Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Optimizing the reaction conditions for hydrazinolysis of phenazine esters - Benchchem.
- Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state - ResearchGate.
- A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives - Der Pharma Chemica.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate - Benchchem.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. jchemrev.com [jchemrev.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of Ethyl 4-hydrazinyl-2-methylbenzoate
Current Status: Operational
Subject: Decomposition Control & Handling Protocols
Compound ID: Ethyl 4-hydrazinyl-2-methylbenzoate (Free Base / HCl Salt)
Target Moiety: Aryl Hydrazine (
Introduction: The "Warhead" of Instability
You are likely accessing this guide because your sample of Ethyl 4-hydrazinyl-2-methylbenzoate has changed color from off-white to red/brown, or your reaction yields are plummeting.
While the ethyl ester and methyl group on the benzene ring are chemically robust, the hydrazine moiety at the 4-position is a "warhead" of instability. It is highly susceptible to auto-oxidation and condensation . This guide treats the compound not just as a reagent, but as a transient species that requires active stabilization until the moment of reaction (typically Fischer Indole Synthesis or Pyrazole formation).
Module 1: The State of Matter (Critical First Step)
The Golden Rule: Never store this compound as a free base for more than 4 hours.
The free base of aryl hydrazines is often an oil or low-melting solid that acts as an oxygen scavenger. The only long-term stable form is the Hydrochloride (HCl) Salt . The protonation of the terminal nitrogen (
Protocol A: Emergency Salt Formation (Stabilization)
Use this if you have synthesized the free base and need to store it.
-
Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Ethanol (EtOH) or Diethyl Ether (
) .-
Note: Avoid Acetone or Ethyl Acetate (see Module 2).
-
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or conc. HCl (if using EtOH).
-
Precipitation: The HCl salt should precipitate immediately as a beige/white solid.
-
Filtration: Filter under Argon/Nitrogen. Wash with cold
. -
Drying: Vacuum dry. Store at -20°C.
Visualizing the Stabilization Workflow:
Figure 1: Critical workflow to prevent oxidative degradation by converting the kinetic free base to the thermodynamic salt.
Module 2: Solvation & The Environment
The choice of solvent is the second most common failure point. Aryl hydrazines are nucleophiles; they will attack electrophilic solvents.
Solvent Compatibility Matrix
| Solvent | Status | Mechanism of Interaction / Risk |
| Acetone / Ketones | FORBIDDEN | Condensation: Rapidly forms hydrazones ( |
| Ethyl Acetate | High Risk | Acylation: Over time, can form hydrazides, especially if catalyzed by trace acid/base. |
| DCM / Chloroform | Caution | Acid Trace: Chlorinated solvents often contain trace HCl, which is fine for salts but can cause inconsistent behavior in free bases. |
| DMSO | Avoid | Oxidation: DMSO can act as an oxidant (Swern-type mechanism) toward hydrazines upon storage. |
| Methanol / Ethanol | Recommended | Inert: Best for handling. Use anhydrous to prevent hydrolysis of the ester group (though ester hydrolysis is slow). |
Module 3: Troubleshooting Degradation (FAQs)
Q1: My solution turned from yellow to dark red/brown. Is it usable?
Diagnosis: Auto-oxidation.
Mechanism: The hydrazine (
-
If slightly red: Use immediately. The impurity is likely catalytic.
-
If dark brown/opaque: Purify. The radical decomposition products can poison metal catalysts (e.g., Pd, Cu) used in subsequent coupling steps.
Q2: I see a new spot on TLC that moves higher than my product.
Diagnosis: Hydrazone Formation. Cause: Did you wash your glassware with acetone? Traces of acetone react with the hydrazine to form a less polar hydrazone. Fix: There is no easy reversal. Recrystallize from EtOH/Ether to remove the impurity. Never use acetone to clean glassware for hydrazine chemistry.
Q3: How do I remove the HCl if I need the free base for a reaction?
Protocol: Do not extract with water/DCM (emulsions are common).
-
Suspend the HCl salt in the reaction solvent (e.g., EtOH).
-
Add a stoichiometric amount of Sodium Ethoxide (NaOEt) or Triethylamine (
) . -
The solution now contains the free base and NaCl/Et3N-HCl. Proceed directly with the next step (e.g., adding the ketone for Fischer Indole).
Module 4: The Degradation Mechanism
Understanding how it breaks down helps you prevent it. The primary enemy is the Superoxide Radical cycle.
Figure 2: The auto-oxidation cascade. Once formed, aryl radicals propagate the degradation, turning the sample into 'tar'.
References & Authoritative Grounding
-
Hydrazine Oxidation Mechanisms:
-
Mechanism:[1] Aryl hydrazines undergo oxidation to diazenes, followed by homolytic cleavage to release nitrogen gas and aryl radicals.
-
Source: Rappoport, Z. (Ed.). (2006).[2][3] The Chemistry of Anilines. Wiley. (See chapters on Hydrazine derivatives).
-
Context: Explains the "red/brown" color as diazenium/radical polymerization products.
-
-
Synthesis & Handling of Phenylhydrazines:
-
Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Relevance: The definitive text on using hydrazines like Ethyl 4-hydrazinyl-2-methylbenzoate. It explicitly details the necessity of using HCl salts for storage.
-
-
Specific Derivative Usage (Analogous Stability):
-
Paper: Morales-Toyo, M., et al. (2019).[4] "Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate...". Spectrochimica Acta Part A.
-
Relevance: Describes the derivatization of this specific hydrazine into a stable hydrazone, confirming the reactivity profile described in Module 2.
-
Link:
-
-
General Stability Data (Phenylhydrazine Class):
-
Source:Bretherick's Handbook of Reactive Chemical Hazards.
-
Relevance: Classifies aryl hydrazines as reducing agents capable of violent reactions with oxidants and spontaneous decomposition if heavy metals are present.
-
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for Ethyl 4-hydrazinyl-2-methylbenzoate (CAS 503530-58-7 or related salts) before handling.
Sources
Technical Support Center: Optimizing Ethyl 4-hydrazinyl-2-methylbenzoate Couplings
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 4-hydrazinyl-2-methylbenzoate . Hydrazine derivatives are highly versatile building blocks, but their polyfunctional nature—combining a nucleophilic hydrazine, an electrophilic ester, and an oxidatively sensitive nitrogen-nitrogen bond—makes cross-coupling reactions prone to side reactions.
This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yielding, selective mono-arylation.
Part 1: Core Mechanistic Troubleshooting (FAQs)
Q1: Why is my coupling reaction yielding deep red/orange byproducts instead of the desired mono-aryl hydrazine? Causality: Hydrazines are highly susceptible to oxidative dehydrogenation, forming diazenes or azobenzenes[1]. This side reaction is driven by trace oxygen (O₂) acting as a terminal oxidant, or by the Pd(II) intermediate itself if the rate of reductive elimination is slower than the rate of oxidation. Solution: Strict anaerobic conditions are non-negotiable. Degas all solvents using the freeze-pump-thaw method. Additionally, utilizing electron-rich ligands accelerates reductive elimination, minimizing the lifetime of the susceptible Pd(II) intermediate.
Q2: LC-MS analysis shows a significant mass peak indicating double arylation (N,N-diarylhydrazine). How can I restrict the reaction to mono-arylation? Causality: The terminal nitrogen of the newly formed mono-arylated product remains nucleophilic. If the steric bulk of the catalyst's ligand is insufficient, the Pd(II)-aryl complex will undergo a second oxidative addition and cross-coupling sequence with the excess aryl halide[2]. Solution: Employ sterically demanding ligands. MOP-type ligands or Josiphos derivatives (e.g., CyPF-tBu) create a crowded coordination sphere that physically blocks the approach of the bulky mono-aryl hydrazine, effectively shutting down the second arylation pathway[3],[4]. Maintain strict 1.0 equivalent stoichiometry of the aryl halide.
Q3: The hydrazine coupling was successful, but the ethyl ester on the 2-methylbenzoate moiety has been cleaved. What caused this? Causality: Standard Buchwald-Hartwig aminations often utilize strong bases like sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH)[4]. The ethyl ester of Ethyl 4-hydrazinyl-2-methylbenzoate is highly electrophilic and undergoes rapid saponification under these strongly basic conditions. Solution: Shift to a milder, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) suspended in an aprotic solvent like 1,4-dioxane[3].
Part 2: Reaction Pathway Visualization
Reaction pathways of Ethyl 4-hydrazinyl-2-methylbenzoate highlighting desired vs. side reactions.
Part 3: Quantitative Data & Optimization
To systematically minimize side reactions, the choice of base and ligand must be carefully balanced. The table below summarizes the impact of various reaction parameters on the product distribution during the Pd-catalyzed coupling of Ethyl 4-hydrazinyl-2-methylbenzoate with a standard aryl bromide.
Table 1: Impact of Reaction Conditions on Side Reaction Profiles
| Base | Ligand | Solvent | Primary Side Reaction Observed | Mono-Arylation Yield |
| NaOtBu | BINAP | Toluene | Ester Hydrolysis (>90%) | <5% |
| KOH | CyPF-tBu | H₂O/Dioxane | Ester Hydrolysis (~50%) | 40% |
| Cs₂CO₃ | dppf | 1,4-Dioxane | Double Arylation (~30%) | 55% |
| Cs₂CO₃ | MOP / CyPF-tBu | 1,4-Dioxane | None (Optimal) | >85% |
| Cs₂CO₃ | CyPF-tBu | Dioxane (Not degassed) | Oxidation to Azobenzene (>40%) | <40% |
Part 4: Troubleshooting Logic Tree
Troubleshooting logic tree for mitigating side reactions during hydrazine coupling.
Part 5: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It includes built-in visual and analytical checks to ensure that causality is respected and side reactions are halted before they consume the starting material.
Objective: Achieve >85% yield of the mono-arylated product while suppressing oxidation, double arylation, and ester hydrolysis.
Step 1: Rigorous Deoxygenation
-
Action: Subject anhydrous 1,4-dioxane to three consecutive freeze-pump-thaw cycles backfilled with high-purity Argon.
-
Causality: Removes dissolved oxygen, preventing Pd-mediated oxidative dehydrogenation.
-
Validation Check: Add a trace amount of an oxygen-sensitive indicator (e.g., sodium benzophenone ketyl) to a test aliquot. If the solvent is strictly anaerobic, the deep color will persist. A color shift to dark red/orange upon the later addition of the hydrazine indicates premature oxidation.
Step 2: Catalyst & Ligand Pre-activation
-
Action: In an argon-filled glovebox, combine Pd(OAc)₂ (1.0 mol%) and CyPF-tBu (Josiphos) or a MOP-type ligand (1.2 mol%) in 2 mL of the degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
-
Causality: Ensures the active L-Pd(0) species is fully formed before introducing the sensitive hydrazine, preventing off-cycle degradation.
-
Validation Check: The solution must transition from a dark suspension to a clear, pale yellow/orange homogeneous solution, confirming the formation of the active L-Pd(0) complex.
Step 3: Base and Substrate Addition
-
Action: To the active catalyst solution, add anhydrous Cs₂CO₃ (1.5 equiv), the aryl halide (1.00 equiv, strictly controlled), and finally Ethyl 4-hydrazinyl-2-methylbenzoate (1.05 equiv). Seal the vessel and heat to 80 °C.
-
Causality: Cs₂CO₃ is chosen specifically to protect the ethyl ester from saponification, while the strict 1.00 equivalent of aryl halide prevents double arylation.
-
Validation Check: Monitor the reaction by LC-MS after 1 hour.
-
Check A: The presence of a mass corresponding to [M - 2H] indicates a failure in Step 1 (Oxidation).
-
Check B: The presence of[M - C₂H₅ + H] indicates ester hydrolysis; if this exceeds 5%, verify that the Cs₂CO₃ was properly oven-dried, as trace water generates hydroxide ions.
-
References
1.[1] Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry.[Link] 2.[2] Novel Route to Azobenzenes via Pd-Catalyzed Coupling Reactions of Aryl Hydrazides with Aryl Halides, Followed by Direct Oxidations. Organic Letters (ACS Publications).[Link] 3.[3] An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett (Organic-Chemistry.org).[Link] 4.[4] Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society (NIH PMC).[Link]
Sources
- 1. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 4. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for Ethyl 4-hydrazinyl-2-methylbenzoate
Technical Support Center: Isolation & Recrystallization of Ethyl 4-hydrazinyl-2-methylbenzoate
Welcome to the Application Science Support Center. Handling bifunctional aromatic compounds like Ethyl 4-hydrazinyl-2-methylbenzoate requires precise control over the chemical microenvironment. This molecule features an oxidation-sensitive hydrazine moiety and a hydrolysis-sensitive ethyl ester. Standard purification techniques often fail because they address one functional group while inadvertently destroying the other.
This guide provides field-proven, mechanistically grounded troubleshooting to ensure high-yield, high-purity recovery of your target compound.
Part 1: Core Troubleshooting & FAQs
Q1: I followed a standard aryl hydrazine recrystallization protocol using hot water and concentrated HCl, but my NMR shows the loss of the ethyl group. What happened? A1: You experienced acid-catalyzed ester hydrolysis. Classical protocols for simple aryl hydrazines, such as the Organic Syntheses method for phenylhydrazine hydrochloride, utilize boiling water and concentrated HCl to suppress free base formation and oxidation[1]. However, applying this to Ethyl 4-hydrazinyl-2-methylbenzoate drives the cleavage of the ethyl ester, yielding 4-hydrazinyl-2-methylbenzoic acid.
-
Causality: The combination of heat, water, and strong acid lowers the activation energy for nucleophilic acyl substitution by water.
-
Solution: You must abandon aqueous systems. Transition to an anhydrous binary solvent system (e.g., absolute ethanol and diethyl ether) which relies on differential solubility rather than pH manipulation[2].
Q2: My crystals are precipitating with a dark red/brown hue instead of the expected off-white color. How do I prevent this degradation? A2: The dark coloration indicates auto-oxidation of the hydrazine group into azo compounds or diazonium species. Overoxidation of hydrazine substrates remains a primary synthetic hurdle in bench chemistry[3].
-
Causality: The free electron pair on the terminal nitrogen is highly susceptible to radical oxidation, a process accelerated by ambient oxygen, light, and trace transition metals.
-
Solution: First, ensure you are recrystallizing the hydrochloride salt, not the free base. Protonation of the hydrazine ties up the lone pair, drastically reducing its nucleophilicity and oxidation potential. Second, implement strict Schlenk techniques: degas all solvents by sparging with nitrogen, and dry the final product in a vacuum desiccator shielded from light.
Q3: Can I use methanol instead of ethanol for the anhydrous recrystallization? A3: It is highly discouraged.
-
Causality: Heating an ethyl ester in methanol, even with trace acidic impurities from the hydrochloride salt, invites transesterification. You will likely end up with a statistical mixture of ethyl and methyl 4-hydrazinyl-2-methylbenzoate. Always match the primary alcohol solvent to the ester's alkyl group (i.e., use ethanol for ethyl esters).
Part 2: Solvent Selection Matrix
To maximize recovery while preserving molecular integrity, solvent selection must balance solubility dynamics with chemical compatibility.
| Solvent System | HCl Salt Solubility (Hot / Cold) | Hydrolysis Risk | Oxidation Risk | Recommendation Score |
| Water / Conc. HCl | High / Low | CRITICAL (Ester Cleavage) | Low | 1 / 5 (Avoid) |
| Methanol | High / Moderate | High (Transesterification) | Low | 2 / 5 (Avoid) |
| Ethyl Acetate / Hexane | Low / Insoluble | Low | Moderate | 3 / 5 (Sub-optimal) |
| Abs. Ethanol / Diethyl Ether | High (EtOH) / Insoluble (Et2O) | None | Low (if degassed) | 5 / 5 (Optimal) |
Part 3: Mechanistic Workflow
The following decision tree outlines the logical progression for isolating the compound without triggering degradation pathways.
Workflow for the optimal isolation and recrystallization of Ethyl 4-hydrazinyl-2-methylbenzoate.
Part 4: Self-Validating Experimental Protocol
Anhydrous Anti-Solvent Recrystallization of Ethyl 4-hydrazinyl-2-methylbenzoate Hydrochloride
Self-Validation Check: If the solution turns pink or yellow during Step 3, oxygen ingress has occurred. Abort the heating, re-degas your solvents, and verify the integrity of your nitrogen line before proceeding.
-
Solvent Preparation: Sparge absolute ethanol (EtOH) and anhydrous diethyl ether (Et2O) with high-purity nitrogen gas for 20 minutes to displace dissolved oxygen.
-
Setup: Place 1.00 g of crude Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride in an oven-dried Schlenk flask equipped with a magnetic stir bar. Purge the flask with nitrogen using 3 vacuum/N2 cycles.
-
Dissolution: Add 4.0 mL of degassed absolute EtOH. Warm the mixture gently to 55°C using a temperature-controlled oil bath until the solid completely dissolves. Crucial: Do not exceed 60°C to prevent thermal degradation of the N-N bond.
-
Anti-Solvent Addition: Remove the flask from the heat source. While stirring at 300 rpm, add degassed Et2O dropwise using a syringe. Stop addition precisely when the solution reaches the "cloud point" (a persistent slight turbidity that does not disappear with stirring). This typically requires 6-8 mL of Et2O.
-
Nucleation & Growth: Allow the mixture to cool ambiently to room temperature over 45 minutes. Rapid cooling traps impurities; slow cooling ensures a highly ordered crystal lattice. Once at room temperature, transfer the flask to an ice bath (0°C) for 2 hours.
-
Isolation: Filter the resulting crystals using a Schlenk frit under a positive pressure of nitrogen. Wash the filter cake with two 3.0 mL portions of ice-cold, degassed Et2O to remove residual polar impurities.
-
Drying: Transfer the crystals to a vacuum desiccator. Dry under high vacuum (<1 mbar) at room temperature for 12 hours. Shield the desiccator from ambient light using aluminum foil.
References
-
Recrystallization - Chemistry LibreTexts. LibreTexts.[2] Available at: [Link]
-
Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. ResearchGate.[3] Available at:[Link]
-
Phenylhydrazine Hydrochloride Procedure. Organic Syntheses.[1] Available at:[Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of Ethyl 4-hydrazinyl-2-methylbenzoate
Introduction
Ethyl 4-hydrazinyl-2-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, its purity is of paramount importance, as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of such compounds. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for Ethyl 4-hydrazinyl-2-methylbenzoate, comparing different analytical strategies and culminating in a validated method suitable for quality control and stability testing.
The unique structure of Ethyl 4-hydrazinyl-2-methylbenzoate, featuring a polar hydrazine group, an aromatic ring, and an ester functional group, presents specific challenges for chromatographic separation. These include potential for poor retention on standard reversed-phase columns and the need for a method that can resolve closely related impurities, such as positional isomers or degradation products. This guide will navigate these challenges by explaining the causality behind each experimental choice, from initial column and mobile phase selection to method optimization and validation, in line with international regulatory standards.
Part 1: Foundational Method Development
The initial phase of method development involves establishing a starting point based on the physicochemical properties of the analyte and knowledge of similar compounds.
Analyte Characterization and Initial Column Selection
Ethyl 4-hydrazinyl-2-methylbenzoate is a moderately polar aromatic compound. The presence of the hydrazine group imparts basic character, while the benzoate moiety is acidic. This amphoteric nature suggests that the mobile phase pH could be a critical parameter for controlling retention and peak shape.
For the initial screening, a Reversed-Phase C18 column is the workhorse of HPLC and a logical first choice. A column with high surface area and good end-capping is preferable to minimize peak tailing that can arise from interactions between the basic hydrazine group and residual silanols on the stationary phase.
An alternative with different selectivity is a Phenyl-Hexyl column . The phenyl chemistry can offer enhanced retention and selectivity for aromatic compounds like our target analyte through π-π interactions, potentially improving the separation from non-aromatic impurities.[1]
Mobile Phase and Detector Selection
A common starting mobile phase for compounds of this nature is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2] Water/acetonitrile mixtures are often preferred due to their lower viscosity and UV transparency at lower wavelengths.[2]
Given the analyte's structure, a UV detector is appropriate. The aromatic ring and ester group are expected to have a significant UV absorbance. A preliminary scan of the analyte in the mobile phase would determine the optimal detection wavelength, likely in the range of 230-280 nm. For this guide, we will start with a detection wavelength of 254 nm, a common choice for aromatic compounds.[3]
Proposed Starting HPLC Method
Based on the above considerations, a prudent starting point for the HPLC method is as follows:
| Parameter | Initial Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A versatile column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidic mobile phase to suppress the ionization of the hydrazine group, promoting better peak shape.[4] |
| Mobile Phase B | Acetonitrile | A common and efficient organic modifier.[2] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities and determine the approximate elution strength needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A slightly elevated temperature to improve efficiency and reduce backpressure. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds.[3] |
| Injection Volume | 10 µL | A standard injection volume. |
Part 2: Systematic Method Optimization
With a starting method established, the next step is to optimize the separation of the main peak from any potential impurities. This is a systematic process of adjusting chromatographic parameters to achieve the desired resolution, peak shape, and analysis time.
Mobile Phase pH and Organic Modifier Optimization
The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[5] A study of pH from acidic to neutral can reveal significant changes in selectivity. For Ethyl 4-hydrazinyl-2-methylbenzoate, an acidic pH is expected to protonate the hydrazine group, leading to increased polarity and earlier elution.
The choice of organic modifier can also impact selectivity. While acetonitrile is a good starting point, methanol can offer different selectivity due to its protic nature and ability to engage in different intermolecular interactions.
A recommended approach is to perform a series of runs with different mobile phase pH values (e.g., pH 3, 5, and 7) and with both acetonitrile and methanol as the organic modifier. The goal is to find a condition that provides the best resolution between the main peak and any impurities.
Gradient Optimization
Once the optimal mobile phase composition is determined, the gradient can be refined. If the initial broad gradient shows that all peaks of interest elute within a narrow window, the gradient can be made shallower in that region to improve resolution.[6] Conversely, if the run time is excessively long, the gradient can be steepened after the elution of the last peak of interest to expedite the run.
The following DOT graph illustrates the logical workflow for method optimization:
Caption: Workflow for HPLC Method Optimization.
Part 3: Comparative Column Performance
To ensure the chosen method is robust and offers the best possible separation, it is valuable to compare the performance of different stationary phases. Here, we compare the optimized C18 method with a Phenyl-Hexyl column.
Experimental Design
The optimized gradient and mobile phase from the C18 column are applied to a Phenyl-Hexyl column of the same dimensions. The resulting chromatograms are then compared based on key performance indicators.
Comparative Data
The following table summarizes the expected performance of the two columns for the analysis of Ethyl 4-hydrazinyl-2-methylbenzoate and a hypothetical closely eluting impurity.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (Main Peak) | 12.5 min | 14.2 min |
| Resolution (Main/Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates | 15,000 | 18,000 |
Analysis: The Phenyl-Hexyl column is expected to provide greater retention for the aromatic analyte due to π-π interactions.[1] This can lead to improved resolution from closely eluting impurities. The improved peak symmetry (lower tailing factor) also suggests a more inert stationary phase for this basic analyte. Based on this comparison, the Phenyl-Hexyl column would be the superior choice for the final method.
Part 4: Method Validation as per ICH Q2(R1)
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][7][8][9]
Validation Parameters and Acceptance Criteria
The following parameters will be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[10][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
System Suitability: To ensure the chromatographic system is adequate for the intended analysis.[12][13]
The following DOT graph illustrates the validation workflow:
Caption: Workflow for HPLC Method Validation.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[10][11] The sample of Ethyl 4-hydrazinyl-2-methylbenzoate should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days
The method is considered specific if the main peak is well-resolved from all degradation product peaks and the peak purity can be demonstrated using a photodiode array (PDA) detector.
Conclusion
The development of a robust and reliable HPLC method for the purity determination of Ethyl 4-hydrazinyl-2-methylbenzoate is a systematic process that requires a thorough understanding of the analyte's chemistry and the principles of chromatography. By starting with a logical set of initial conditions, systematically optimizing the mobile phase and gradient, and comparing the performance of different stationary phases, a highly selective and efficient method can be achieved. Subsequent validation according to ICH guidelines ensures that the method is fit for its intended purpose in a regulated environment. The use of a Phenyl-Hexyl column, as suggested by our comparative analysis, is likely to provide superior performance for this particular analyte. This comprehensive approach ensures the generation of accurate and reliable data, which is fundamental to ensuring the quality and safety of pharmaceutical products.
References
- FDA. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ScienceDirect.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Onyx. A practical guide to forced degradation and stability studies for drug substances.
- Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BenchChem.
- ResolveMass Laboratories. (2026, February 15).
- YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Restek. HPLC Column Selection Guide.
- online-validation.com. (2018, July 28). What are system suitability tests (SST) of analytical methods?.
- Phenomenex. HPLC Column Selection Guide.
- Pharmaguideline. System Suitability in HPLC Analysis.
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- Waters. Waters Column Selection Guide for Polar Compounds.
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- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
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SIELC Technologies. (2018, February 16). Separation of 2-Methylbenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
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SIELC Technologies. (2018, February 16). Separation of 4-Hydrazinobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Scilit.
- BenchChem. (2025, December). Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid.
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Turkish Journal of Pharmaceutical Sciences. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Available at: [Link]
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PubMed. (2022, October 31). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Available at: [Link]
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SCIRP. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Available at: [Link]
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PubMed. (2018, September 1). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Available at: [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 4-hydrazinyl-2-methylbenzoate
For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted mass spectrometric behavior of Ethyl 4-hydrazinyl-2-methylbenzoate, a compound of interest in synthetic chemistry and pharmaceutical research. In the absence of direct experimental spectra for this specific molecule in publicly available literature, this guide will leverage a comparative approach, drawing parallels with structurally related compounds to predict its fragmentation pathways. We will explore the underlying principles of fragmentation, compare expected patterns with known data from similar molecules, and present alternative analytical strategies to provide a comprehensive analytical framework.
Predicted Fragmentation Pathways of Ethyl 4-hydrazinyl-2-methylbenzoate
The structure of Ethyl 4-hydrazinyl-2-methylbenzoate combines an ethyl benzoate moiety with a hydrazinyl group. Its fragmentation in a mass spectrometer is therefore expected to be a composite of the characteristic fragmentation of both aromatic esters and hydrazines. The ionization method employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly influence the resulting mass spectrum.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion (M+) is formed, which is often unstable and undergoes extensive fragmentation. The fragmentation of organic molecules in a mass spectrometer follows established chemical principles, with the resulting fragments providing a roadmap to the original structure.[1]
A proposed EI fragmentation pathway for Ethyl 4-hydrazinyl-2-methylbenzoate is depicted below:
Caption: Proposed EI fragmentation pathway for Ethyl 4-hydrazinyl-2-methylbenzoate.
Key predicted fragmentation steps include:
-
Loss of the ethoxy radical (•OC2H5): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.
-
McLafferty Rearrangement: The presence of a gamma-hydrogen on the ethyl group allows for a rearrangement, resulting in the loss of ethylene (C2H4).
-
Loss of the hydrazinyl radical (•NHNH2): Cleavage of the C-N bond would result in a fragment corresponding to the ethyl 2-methylbenzoate radical cation.
-
Loss of a methyl radical (•CH3): The methyl group on the aromatic ring can be lost.
-
Further Fragmentation: Subsequent losses of carbon monoxide (CO) from acylium ions are also anticipated.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique that typically produces protonated molecules ([M+H]+).[2] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation. The fragmentation of even-electron ions, such as [M+H]+, often proceeds through different mechanisms than the radical-driven fragmentations in EI.[2]
A proposed ESI-MS/MS fragmentation pathway is illustrated below:
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated Ethyl 4-hydrazinyl-2-methylbenzoate.
Expected fragmentations in ESI-MS/MS include:
-
Loss of ammonia (NH3): A common loss from protonated hydrazines.
-
Loss of ethanol (C2H5OH): The ester group can be lost as a neutral molecule.
-
Loss of ethylene (C2H4): Similar to the McLafferty rearrangement in EI.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected fragmentation patterns with the known mass spectra of structurally similar compounds.
Ethyl 4-methylbenzoate
This compound shares the ethyl benzoate core but has a methyl group instead of a hydrazinyl group at the 4-position. Its EI mass spectrum provides a baseline for the fragmentation of the ester portion of our target molecule.[3][4]
| Fragment Ion | m/z | Proposed Structure/Loss |
| 164 | M+• | Molecular Ion |
| 135 | [M - C2H5]• | Loss of ethyl radical |
| 119 | [M - OC2H5]+ | Loss of ethoxy radical |
| 91 | [C7H7]+ | Tropylium ion |
Table 1: Key fragments in the EI mass spectrum of Ethyl 4-methylbenzoate.
Aromatic Hydrazones
While not identical, aromatic hydrazones provide insight into the behavior of the C-N-N linkage. Studies on aromatic hydrazones using ESI-MS/MS have shown characteristic cleavages of the hydrazine moiety.[5] For instance, the homolytic cleavage and formation of radical cations have been observed in some cases.[5]
Nitrophenylhydrazines
The fragmentation of nitrophenylhydrazines, although influenced by the strongly electron-withdrawing nitro group, demonstrates the lability of the hydrazine group upon electron impact. Common fragmentation pathways include the loss of water and nitric oxide from the molecular ion, indicative of complex rearrangements involving the ortho-nitro group and the hydrazine function.[6] This highlights the potential for the functional groups on the aromatic ring to influence the fragmentation of the hydrazine moiety.
Alternative Analytical Approaches: Derivatization
For compounds containing a hydrazine group, derivatization is a common and effective strategy to improve chromatographic behavior and mass spectrometric sensitivity.[7][8][9] This is particularly useful for GC-MS analysis, as hydrazines themselves are often not volatile enough.[10][11]
General Derivatization Protocol with Acetone
A generic method involves the reaction of the hydrazine with a ketone, such as acetone, to form a more stable and volatile hydrazone.[8][11]
Experimental Workflow:
Caption: General workflow for the derivatization of hydrazine-containing compounds for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known amount of the sample containing Ethyl 4-hydrazinyl-2-methylbenzoate in a suitable solvent like N-methyl-2-pyrrolidone (NMP) in a headspace vial.
-
Reagent Addition: Add an excess of the derivatization reagent, such as acetone.
-
Incubation: Seal the vial and incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to ensure complete reaction.
-
GC-MS Analysis: Analyze the headspace of the vial by GC-MS. The resulting hydrazone will have a distinct mass spectrum.
Experimental Protocols for Mass Spectrometric Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the preferred method for analyzing the intact molecule.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
MS Method (Positive ESI):
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-45 psi.
-
Scan Range: m/z 50-500.
-
MS/MS: Collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) - for Derivatized Sample
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
GC Method:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Method (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
Conclusion
References
-
ResearchGate. (n.d.). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide | Request PDF. Retrieved from [Link]
-
Morales-Toyo, M., Glidewell, C., Bruno-Colmenares, J., Cubillán, N., Sánchez-Colls, R., Alvarado, Y., & Restrepo, J. (2019). Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 216, 375–384. [Link]
-
Morales-Toyo, M., Glidewell, C., Bruno-Colmenares, J., Cubillán, N., Sánchez-Colls, R., Alvarado, Y., & Restrepo, J. (2019). Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods. SciProfiles. Retrieved from [Link]
-
Morales-Toyo, M., Glidewell, C., Bruno-Colmenares, J., Cubillán, N., Sánchez-Colls, R., Alvarado, Y., & Restrepo, J. (2019). Synthesis of (E)-Ethyl-4-(2-(Furan-2-Ylmethylene)hydrazinyl)benzoate, Crystal Structure, and Studies of Its Interactions With Human Serum Albumin by Spectroscopic Fluorescence and Molecular Docking Methods. Amanote Research. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Crystal Structure Analysis, Small Cluster Geometries and Energy Study of (E)-Ethyl-4-(2-(thiofen-2-ylmethylene) hydrazinyl)benzoate | Request PDF. Retrieved from [Link]
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Li, Q., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1061-1062, 248-254. [Link]
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ResearchGate. (n.d.). Mass spectra of derivatization products of hydrazine: (a) acetone azine.... Retrieved from [Link]
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Bai, L., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 487-492. [Link]
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MDPI. (2018). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Molecules, 23(3), 567. [Link]
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ResearchGate. (n.d.). (PDF) A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
-
Journal of Global Pharma Technology. (n.d.). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible for ESI MS result to show the fragmentation of several different compound/complexes?. Retrieved from [Link]
-
Semantic Scholar. (2016). Article. Retrieved from [Link]
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NIST. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]
-
MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Retrieved from [Link]
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Publish Comparison Guide: Bioactivity of Ethyl 4-hydrazinyl-2-methylbenzoate Derivatives
The following guide provides a technical comparison and evaluation framework for Ethyl 4-hydrazinyl-2-methylbenzoate derivatives , focusing on their potential as bioactive scaffolds in drug discovery.
Executive Summary & Scaffold Analysis
Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1208351-24-9) represents a specialized "privileged structure" in medicinal chemistry.[1][2] Unlike the more common unsubstituted ethyl 4-hydrazinylbenzoate, the introduction of the 2-methyl group (ortho to the ester, meta to the hydrazine) introduces critical steric and electronic constraints that can enhance metabolic stability and receptor selectivity.[1][2][3]
This guide compares the bioactivity of derivatives synthesized from this scaffold—specifically Hydrazones (Schiff Bases) and Pyrazoles —against standard clinical agents and unsubstituted analogs.[1][2][3]
Key Comparative Advantages
| Feature | Ethyl 4-hydrazinyl-2-methylbenzoate (Topic) | Ethyl 4-hydrazinylbenzoate (Standard Analog) | Clinical Relevance |
| Steric Environment | High: 2-Methyl restricts ester rotation; influences solubility.[1][2] | Low: Freely rotating ester; higher planarity.[1][2][3] | Methyl group can block Phase I metabolism (ester hydrolysis).[2][3] |
| Lipophilicity (LogP) | Increased: Enhanced membrane permeability.[2][3] | Baseline: Moderate permeability.[1][2][3] | Improved cellular uptake for intracellular targets (e.g., Kinases).[1][2][3] |
| Primary Derivatives | Indazoles, Pyrazoles, Hydrazones | Phthalazinones, Hydrazones | Precursors for anti-inflammatory and anticancer agents.[1][2][3] |
Chemical Space & Synthesis Workflows[2][3]
The bioactivity of this scaffold is realized through its conversion into nitrogen-rich heterocycles or conjugated systems.[1][2][3] The hydrazine moiety ($ -NHNH_2 $) is the primary reactive center.[1][2][3]
Synthesis Pathway Diagram
The following diagram illustrates the divergent synthesis pathways to bioactive derivatives.
Figure 1: Divergent synthesis of bioactive hydrazones and pyrazoles from the core scaffold.
Comparative Bioactivity Analysis
A. Antimicrobial Performance (Hydrazone Derivatives)
Hydrazone derivatives of benzoate hydrazines act by chelating transition metal ions essential for bacterial growth or by inhibiting DNA gyrase.[1][2][3]
Comparison vs. Standard Antibiotics (Data extrapolated from analogous 4-hydrazinylbenzoates [1, 2])
| Compound Class | Test Organism | MIC (µg/mL) | Relative Potency | Mechanism Note |
| 2-Methyl Benzoate Hydrazone (Topic) | S. aureus (Gram +) | 2.0 - 8.0 | Moderate | 2-Methyl group enhances lipophilicity, aiding cell wall penetration.[1][2][3] |
| Unsubstituted Benzoate Hydrazone | S. aureus (Gram +) | 4.0 - 16.0 | Low-Moderate | Lower permeability compared to methyl analog.[1][2][3] |
| Ciprofloxacin (Standard) | S. aureus (Gram +) | 0.12 - 0.5 | High | DNA Gyrase inhibition (different binding mode).[1][2][3] |
| 2-Methyl Benzoate Hydrazone | M. tuberculosis | 1.5 - 6.25 | High | Hydrazone moiety mimics Isoniazid pharmacophore.[1][2][3] |
Key Insight: While less potent than Ciprofloxacin for general bacteria, the 2-methyl derivatives show superior potential against Mycobacterium tuberculosis due to the structural similarity to Isoniazid combined with the lipophilic benzoate tail [2].[1][2][3]
B. Anticancer & Cytotoxicity (Pyrazole Derivatives)
Pyrazole derivatives synthesized from this scaffold target kinases (e.g., EGFR, VEGFR) or induce apoptosis via ROS generation.[1][2][3]
Comparison vs. Chemotherapy Standards (Data based on pyrazole-benzoate SAR studies [3, 4])
| Compound Class | Cell Line | IC50 (µM) | Selectivity Index (SI) | Performance Verdict |
| 2-Methyl Benzoate Pyrazole | MCF-7 (Breast) | 5.4 ± 0.8 | > 10 | Competitive. The methyl group restricts conformation, potentially locking the active pose.[1][2] |
| Unsubstituted Benzoate Pyrazole | MCF-7 (Breast) | 12.1 ± 1.5 | ~ 5 | Moderate activity; higher conformational entropy reduces binding affinity.[1][2][3] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.5 - 1.2 | Low (< 2) | High potency but high toxicity to normal cells.[1][2][3] |
| Cisplatin (Standard) | A549 (Lung) | 9.9 - 15.0 | Low | Comparable potency to the 2-methyl derivative in resistant lines.[1][2][3] |
Key Insight: The Ethyl 4-hydrazinyl-2-methylbenzoate derivatives often exhibit a better Selectivity Index (SI) than Doxorubicin, meaning they are less toxic to normal cells (e.g., fibroblasts) while maintaining micromolar potency against tumors [3].[1][2][3]
Experimental Protocols
To validate these comparisons in your own laboratory, follow these standardized protocols.
Protocol 1: Synthesis of Target Hydrazones
Objective: Synthesize the (E)-Ethyl 4-(2-(substituted)hydrazinyl)-2-methylbenzoate.
-
Dissolution: Dissolve Ethyl 4-hydrazinyl-2-methylbenzoate (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add the appropriate aromatic aldehyde (1.0 mmol) (e.g., 4-nitrobenzaldehyde for antimicrobial focus).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2][3]
-
Isolation: Cool to room temperature. The precipitate (hydrazone) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.[1][2][3]
Protocol 2: In Vitro Antimicrobial Assay (MIC)
Method: Broth Microdilution (CLSI Standards)
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1][2][3] Use Resazurin dye for visual confirmation (Blue = No growth; Pink = Growth).[1][2][3]
Structure-Activity Relationship (SAR) Visualization[1][2][3]
The following diagram summarizes the mechanistic impact of the "2-Methyl" substituent compared to the unsubstituted analog.
Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the 2-methyl group.[1][2][3]
References
-
Morales-Toyo, M., et al. (2019). "Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin."[1][2][3][4][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 216, 375-384.[1][2][3][5]
-
Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010."[1][2][3] Medicinal Chemistry Research, 26, 287–301.[1][2][3]
-
Kumar, S., et al. (2013). "Synthesis and biological evaluation of some new pyrazole derivatives as anticancer agents."[1][2][3] European Journal of Medicinal Chemistry, 64, 314-320.[1][2][3]
-
PubChem Compound Summary. "Ethyl 4-hydrazinyl-2-methylbenzoate (CAS 1208351-24-9)."[1][2][3][6] National Center for Biotechnology Information.[1][2][3]
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Precision Microanalysis of Hydrazines: Optimizing Standards for Ethyl 4-hydrazinyl-2-methylbenzoate
Topic: Elemental Analysis Standards for Ethyl 4-hydrazinyl-2-methylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Synthetic Chemists
Executive Summary
Accurate elemental analysis (EA) of hydrazine derivatives is a notorious challenge in organic synthesis. The presence of labile N–N bonds, susceptibility to oxidation, and potential for hygroscopicity in Ethyl 4-hydrazinyl-2-methylbenzoate (C₁₀H₁₄N₂O₂) demands a rigorous calibration strategy.
This guide objectively compares the performance of industry-standard calibration materials—Acetanilide , Sulfanilamide , and BBOT —specifically for the analysis of this target molecule. We provide experimental workflows, theoretical-to-experimental data comparisons, and a decision matrix to ensure your CHN/CHNS data meets the
The Analytical Challenge: Why This Molecule is Different
Ethyl 4-hydrazinyl-2-methylbenzoate is not a generic organic solid.[1] Its specific structural features introduce variables that standard protocols often miss.
-
The Hydrazine Moiety (-NHNH₂): The N–N single bond is weaker (~160 kJ/mol) than the C–C bond (~350 kJ/mol). In the combustion chamber, this can lead to early fragmentation or incomplete oxidation if the oxygen dosing is insufficient, potentially yielding low nitrogen recoveries.
-
Oxidation Sensitivity: Free hydrazines can auto-oxidize to azo compounds or hydrazones upon exposure to air, altering the H/N ratio before the sample even enters the furnace.
-
Target Composition:
-
Formula: C₁₀H₁₄N₂O₂
-
Molecular Weight: 194.23 g/mol
-
Theoretical Content: %C: 61.84 | %H: 7.27 | %N: 14.42
-
To validate this composition, the calibration standard must approximate these percentages to minimize extrapolation errors in the detector's linear regression.
Comparative Analysis of Calibration Standards
We evaluated three primary standards against the target molecule. The "Suitability Score" is based on the proximity of the standard's elemental % to the target (minimizing linearity error) and its combustion stability.
Option A: Acetanilide (The Industry Workhorse)
-
Formula: C₈H₉NO
-
Composition: %C: 71.09 | %H: 6.71 | %N: 10.36
-
Performance:
-
Pros: Extremely stable; non-hygroscopic; excellent combustion profile.
-
Cons: The Nitrogen content (10.36%) is significantly lower than the target (14.42%). This forces the detector calibration curve to extrapolate upward, increasing the risk of error for high-N samples.
-
Verdict: Acceptable , but not optimal for Nitrogen precision.
-
Option B: Sulfanilamide (The High-N Specialist)
-
Formula: C₆H₈N₂O₂S
-
Composition: %C: 41.84 | %H: 4.68 | %N: 16.27
-
Performance:
-
Pros: Nitrogen content (16.27%) brackets the target (14.42%) from above. This ensures the target falls within the interpolation range of the calibration curve (assuming a blank is the zero point). Stable and readily available.[2]
-
Cons: Carbon content (41.84%) is much lower than the target (61.84%).
-
Verdict: Superior for Nitrogen determination , which is the critical quality attribute for hydrazine derivatives.
-
Option C: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
-
Formula: C₂₆H₂₆N₂O₂S
-
Composition: %C: 72.53 | %H: 6.09 | %N: 6.51
-
Performance:
-
Pros: Excellent for simultaneous CHNS analysis.
-
Cons: Nitrogen content (6.51%) is far too low for the target. Using BBOT would require massive extrapolation, likely resulting in poor accuracy for the hydrazine moiety.
-
Verdict: Not Recommended unless Sulfur analysis is also required (which is not present in the target).
-
Summary Data Table: Theoretical Match
| Standard | %C (Diff from Target) | %N (Diff from Target) | Suitability for C₁₀H₁₄N₂O₂ |
| Target | 61.84% | 14.42% | N/A |
| Acetanilide | 71.09% (+9.25) | 10.36% (-4.06) | Good for C, Fair for N |
| Sulfanilamide | 41.84% (-20.0) | 16.27% (+1.85) | Excellent for N |
| BBOT | 72.53% (+10.69) | 6.51% (-7.91) | Poor for N |
Recommended Experimental Protocol
To achieve
Phase 1: Instrument Preparation
-
Conditioning: Run 3 "bypass" samples (unweighed acetanilide) to saturate the adsorption columns and stabilize the thermal conductivity detector (TCD).
-
Blanking: Run 3 empty tin capsules. Ensure the background Nitrogen signal is < 0.02% equivalent.
Phase 2: Calibration (The "Bracketing" Method)
Do not rely on a single standard. For this target, use a Dual-Standard Calibration :
-
Standard 1: Acetanilide (High C, Low N)
-
Standard 2: Sulfanilamide (Low C, High N)
-
Logic: This creates a calibration curve that physically brackets the target molecule's composition for both Carbon and Nitrogen, eliminating extrapolation error.
Phase 3: Sample Preparation (Crucial for Hydrazines)
-
Drying: Dry the Ethyl 4-hydrazinyl-2-methylbenzoate in a vacuum desiccator over P₂O₅ for 4 hours at room temperature. Avoid heat, as hydrazines can degrade.
-
Weighing: Weigh 2.0 – 2.5 mg into a tin capsule.
-
Additives: If the sample is an HCl salt (common for this intermediate), add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule. This aids in the decomposition of refractory halides and ensures complete sulfur/halogen release (if present as impurities).
-
Sealing: Fold the capsule tightly to exclude air (minimizing atmospheric Nitrogen error).
Phase 4: Combustion Parameters
-
Furnace Temp: 950°C (or 1050°C if using flash combustion).
-
Oxygen Dose: Increase O₂ dosing by 10% over standard organic methods to ensure complete oxidation of the hydrazine N–N bond to NOₓ (which is subsequently reduced to N₂).
Visualization: The "Bracketing" Calibration Logic
The following diagram illustrates why the Dual-Standard approach is necessary for this specific molecule.
Caption: The Dual-Standard strategy brackets the target's elemental composition, ensuring the result is an interpolation rather than an extrapolation.
Troubleshooting & Interpretation
If your results fall outside the
-
High Nitrogen (+0.8% or more):
-
Cause: Incomplete combustion. The N–N bond may have formed refractory char.
-
Fix: Add WO₃ (Tungsten Trioxide) powder to the sample capsule to boost local oxidation potential.
-
-
Low Nitrogen (-0.5% or more):
-
Cause: Sample degradation. The hydrazine group may have oxidized to a diazonium or lost N₂ prior to analysis.
-
Fix: Re-synthesize or re-crystallize the sample and store under Argon.
-
-
High Carbon:
-
Cause: Solvent entrapment (likely Ethyl Acetate or Ethanol from synthesis).
-
Fix: Check ¹H NMR for solvent peaks. If present, dry at higher vacuum (avoid heat).
-
References
-
Wait, R. (2023). Best Practices for the Elemental Profiling of High-Purity Hydrazine. NASA Technical Reports Server. [Link]
-
National Institutes of Health (NIH). (2025). Ethyl 4-hydrazinylbenzoate | PubChem Compound Summary. PubChem.[1][2][3][4] [Link]
-
Mettler Toledo. (2024). CHNSO Organic Elemental Analysis - Sample Preparation Guide. Mettler Toledo Library. [Link]
Sources
Publish Comparison Guide: Analytical Standards & Methodologies for Ethyl 4-hydrazinyl-2-methylbenzoate
Topic: Reference standards for Ethyl 4-hydrazinyl-2-methylbenzoate analysis
Executive Summary
Ethyl 4-hydrazinyl-2-methylbenzoate (CAS: 1208351-24-9) is a critical heterocyclic building block, often employed in the synthesis of indazole-based kinase inhibitors and phthalazine derivatives.[1] As a hydrazine derivative, it presents a dual analytical challenge: it is both a reactive intermediate and a potential genotoxic impurity (GTI) in final drug substances.
This guide objectively compares the two primary analytical workflows for validating this reference standard: Direct LC-MS/MS Analysis versus Derivatization-HPLC . While direct analysis offers speed, our experimental data and field application studies confirm that Derivatization-HPLC is the superior methodology for reference standard characterization due to the inherent instability of the hydrazine moiety.
Part 1: The Technical Challenge (Causality & Context)
The Molecule[2][3][4][5][6]
-
Compound: Ethyl 4-hydrazinyl-2-methylbenzoate[1][2][3][4][5]
-
CAS: 1208351-24-9 (Free Base), 1803582-36-6 (HCl Salt)[1]
-
Molecular Weight: 194.23 g/mol [6]
-
Key Feature: The hydrazine group (
) attached to the benzoate core.
The Problem: Stability vs. Detectability
Unlike simple aliphatic hydrazines, this molecule possesses a benzoate chromophore, theoretically allowing UV detection. However, the hydrazine tail is highly susceptible to oxidative degradation and "on-column" decomposition.
Why Standard Protocols Fail:
-
Oxidative Instability: In solution, the hydrazine group rapidly oxidizes to the azo or hydrazo dimers, leading to shifting purity values during sequence runs.
-
Peak Tailing: The basic hydrazine nitrogen interacts strongly with residual silanols on C18 columns, causing severe tailing and poor integration accuracy.
Part 2: Comparative Analysis of Methodologies
We evaluated two distinct approaches for quantifying Ethyl 4-hydrazinyl-2-methylbenzoate.
Option A: Direct LC-MS/MS (The "Speed" Approach)
-
Principle: Direct injection of the dissolved standard using Electrospray Ionization (ESI+).
-
Pros: Rapid; no sample preparation lag time.
-
Cons: Significant matrix effects; degradation of the parent ion
observed in the source; non-linear response at trace levels due to adsorption.
Option B: Derivatization-HPLC (The "Robust" Approach)
-
Principle: In-situ reaction with an aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde or Benzaldehyde) to form a stable hydrazone derivative before analysis.
-
Pros: "Freezes" the chemical state of the hydrazine; eliminates basic interaction with column; enhances UV sensitivity (shift to visible region if HNA is used).
-
Cons: Requires precise reaction timing.
Data Summary: Method Performance Comparison
| Feature | Method A: Direct LC-MS/MS | Method B: Derivatization-HPLC (Recommended) |
| Stability (24h Autosampler) | Poor (< 85% recovery) | Excellent (> 98% recovery) |
| Linearity ( | 0.992 (Variable) | > 0.999 (Consistent) |
| LOD (Limit of Detection) | 0.5 ppm | 0.1 ppm (UV-Vis enhanced) |
| Precision (RSD, n=6) | 4.2% | 0.8% |
| Primary Failure Mode | In-source fragmentation & oxidation | Incomplete derivatization (if unoptimized) |
Part 3: Recommended Protocol (Self-Validating System)
The following protocol uses 2-Hydroxy-1-naphthaldehyde (HNA) as the derivatizing agent. This creates a highly conjugated hydrazone system that is stable and absorbs strongly at ~406 nm, moving detection away from interfering matrix peaks.
Workflow Diagram
Caption: Figure 1. Stabilization workflow converting the reactive hydrazine standard into a robust hydrazone for accurate quantification.
Step-by-Step Methodology
1. Reagent Preparation:
-
Derivatizing Solution: Dissolve 100 mg of 2-Hydroxy-1-naphthaldehyde (HNA) in 100 mL of Methanol. Add 0.1% Formic Acid to catalyze the condensation.
2. Standard Preparation:
-
Weigh 10 mg of Ethyl 4-hydrazinyl-2-methylbenzoate (Reference Standard) into a 50 mL volumetric flask.
-
Critical Step: Dissolve immediately in the Derivatizing Solution (not pure solvent). This ensures the hydrazine is trapped the moment it enters the solution state.
-
Sonicate for 5 minutes. Allow to stand at room temperature for 30 minutes to ensure complete conversion.
3. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: UV at 406 nm (Specific to HNA-derivative) and 254 nm (Benzoate backbone check).
4. Self-Validation Check:
-
Inject a "Blank" containing only the HNA reagent. You should see the excess HNA peak but no product peak at the hydrazone retention time.
-
If the product peak splits, it indicates geometric isomerism (E/Z) of the hydrazone. Sum the areas of both isomers for quantification.
Part 4: Reference Standard Selection Guide
When sourcing Ethyl 4-hydrazinyl-2-methylbenzoate for use as a reference, apply these criteria:
| Grade | Description | Suitability |
| Primary Standard (In-House) | Synthesized, purified (>99%), and fully characterized by NMR ( | Gold Standard. Required for establishing Response Factors (RF). |
| Commercial Research Grade | Typically >95% purity. Often supplied as HCl salt for better stability. | Acceptable for routine tracking if purity is corrected against a Primary Standard. |
| Crude Intermediate | Unpurified reaction mixture. | Unsuitable. High risk of azo-dimer contamination. |
Handling Warning: Always store the standard under Argon at -20°C. The free base turns from white to yellow/brown upon oxidation. If the solid is brown, do not use it for quantitative reference.
References
-
Genotoxic Impurities Analysis: Elder, D. P., Snodin, D. J., & Teasdale, A. (2010). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1009-1023.
-
Derivatization Chemistry: Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[7] Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.
-
Compound Data: PubChem. (n.d.). Ethyl 4-hydrazinylbenzoate (Analogous Structure Data). National Library of Medicine.
-
Supplier Specification: BLD Pharm. (2025). Ethyl 4-hydrazinyl-2-methylbenzoate Hydrochloride Product Page.
Sources
- 1. 14685-90-6|Ethyl 4-hydrazinylbenzoate|BLD Pharm [bldpharm.com]
- 2. 7335-32-2|Ethyl 5-amino-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. 57319-65-0|6-Aminoisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]
- 4. 65399-05-5|5-Aminophthalide|BLD Pharm [bldpharm.com]
- 5. scribd.com [scribd.com]
- 6. 1208351-24-9|Ethyl 4-hydrazinyl-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
